18:1 Monomethyl PE
Description
See other relationships...
Properties
CAS No. |
96687-23-9 |
|---|---|
Molecular Formula |
C42H80NO8P |
Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |
InChI Key |
LPXFOQGBESUDAX-NLEYBKGJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Synonyms |
1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE), a monounsaturated N-methylated phosphatidylethanolamine (B1630911). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipidomics, and membrane biophysics.
Core Physicochemical Properties
This compound, a derivative of the ubiquitous membrane phospholipid phosphatidylethanolamine (PE), is distinguished by the addition of a single methyl group to its primary amine. This seemingly minor modification significantly influences its physicochemical behavior and biological function. It is a glycerophospholipid formed by the sequential methylation of phosphatidylethanolamine.[1]
| Property | Value for this compound | Value for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for Comparison | Source |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | [2] |
| Molecular Formula | C₄₂H₈₀NO₈P | C₄₁H₇₈NO₈P | [2] |
| Molecular Weight | 758.06 g/mol | 744.03 g/mol | [2] |
| Monoisotopic Mass | 757.562 g/mol | 743.54650544 Da | [2] |
| Physical Form | Powder | Waxy Solid | |
| Melting Point | Data not available | -16 °C (gel to liquid-crystalline phase transition) | |
| Solubility | Predicted Water Solubility: 4.1e-05 g/L | Slightly soluble in water | |
| Critical Micelle Concentration (CMC) | Data not available | Data not available |
Signaling Pathway Involvement: Phosphatidylcholine Biosynthesis
This compound is a key intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This enzymatic process involves three sequential methylation steps, with S-adenosyl methionine (SAM) serving as the methyl group donor.
Experimental Protocols
The characterization of the physicochemical properties of phospholipids (B1166683) like this compound involves a range of biophysical techniques. Below are detailed methodologies for key experiments.
Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive technique for measuring the heat changes that occur in a sample as it is heated or cooled, making it ideal for determining the phase transition temperature of lipids.
Methodology:
-
Sample Preparation: A known amount of the lipid (e.g., 1-5 mg) is accurately weighed into a DSC pan. A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is added to hydrate (B1144303) the lipid, forming a multilamellar vesicle suspension. The pan is then hermetically sealed.
-
Instrument Setup: A reference pan containing the same buffer is prepared. The sample and reference pans are placed in the DSC instrument.
-
Thermal Analysis: The sample is subjected to a controlled heating and cooling cycle over a defined temperature range that encompasses the expected phase transition. A typical scan rate is 1-5 °C/min.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed during the heating scan. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.
Determination of Aqueous Solubility
Determining the very low aqueous solubility of bilayer-forming phospholipids requires sensitive methods that can distinguish between monomeric and aggregated lipid forms.
Methodology (Dye Solubilization Assay):
This method relies on the principle that dispersed phospholipids can solubilize an insoluble dye-detergent complex.
-
Reagent Preparation: Prepare a stock solution of an insoluble complex formed between a negatively charged dye (e.g., Coomassie Brilliant Blue) and a positively charged detergent (e.g., cetyltrimethylammonium bromide).
-
Standard Curve: Prepare a series of standard solutions with known concentrations of the phospholipid in an appropriate buffer.
-
Assay: Add the dye-detergent complex to each standard solution and the unknown sample. The solubilization of the complex by the phospholipid will produce a colored solution.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the dye.
-
Calculation: Plot a standard curve of absorbance versus phospholipid concentration. The concentration of the unknown sample can then be determined from this curve.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC.
Methodology (Fluorescence Probe Method):
This method utilizes a fluorescent probe (e.g., pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) whose fluorescence properties are sensitive to the polarity of its microenvironment.
-
Sample Preparation: Prepare a series of solutions of the phospholipid in an aqueous buffer with concentrations spanning the expected CMC.
-
Probe Addition: Add a small aliquot of the fluorescent probe stock solution to each phospholipid solution.
-
Equilibration: Allow the solutions to equilibrate, typically in the dark, to allow the probe to partition into the hydrophobic cores of any micelles formed.
-
Fluorescence Measurement: Measure the fluorescence intensity or fluorescence anisotropy of each solution using a spectrofluorometer.
-
Data Analysis: Plot the fluorescence intensity or anisotropy as a function of the logarithm of the phospholipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Experimental Workflow for Phospholipid Characterization
The comprehensive physicochemical characterization of a novel or synthetic phospholipid follows a structured workflow to ensure accurate and reproducible data.
This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols and workflow offer a practical framework for researchers to further investigate this and other novel phospholipids, contributing to advancements in drug delivery and membrane science.
References
The Critical Role of Phosphatidylethanolamine N-Methylation in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-methylation of phosphatidylethanolamine (B1630911) (PE) to form phosphatidylcholine (PC) is a fundamental biochemical process with profound implications for cellular function and overall health. This pathway, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), represents a crucial alternative route for PC biosynthesis, particularly in the liver. This technical guide provides a comprehensive overview of the PEMT pathway, its physiological significance, its role in various pathologies, and detailed experimental protocols for its investigation.
The Biochemical Pathway of Phosphatidylethanolamine N-Methylation
The synthesis of phosphatidylcholine (PC) in mammals occurs through two primary pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methylation pathway.[1] The PEMT pathway is particularly active in the liver, where it accounts for approximately 30% of total PC biosynthesis.[2][3] This pathway involves the sequential methylation of the primary amine headgroup of phosphatidylethanolamine (PE) using S-adenosyl-L-methionine (SAM) as the methyl donor.[4]
The reaction proceeds in three steps, all catalyzed by the PEMT enzyme, which is localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes.[5] The intermediates in this pathway are phosphatidyl-monomethylethanolamine (PMME) and phosphatidyl-dimethylethanolamine (PDME). The initial methylation of PE to PMME is the rate-limiting step in this conversion.
Physiological Significance of the PEMT Pathway
The PEMT pathway plays a multifaceted role in maintaining cellular and systemic homeostasis.
-
Choline-Independent PC Synthesis: The PEMT pathway provides an alternative source of PC, which is crucial when dietary choline (B1196258) is limited. This is the only endogenous pathway for de novo choline biosynthesis in mammals.
-
Maintenance of Membrane Integrity: The ratio of PC to PE is a critical determinant of cell membrane integrity and fluidity. Dysregulation of this ratio can lead to membrane stress and cellular dysfunction.
-
Lipid Metabolism and Secretion: In the liver, PC synthesized via the PEMT pathway is essential for the assembly and secretion of very low-density lipoproteins (VLDL), which transport triglycerides from the liver to other tissues. Impaired PEMT activity can lead to the accumulation of triglycerides in the liver.
-
Bile Formation: PEMT-derived PC is a key component of bile, which is necessary for the digestion and absorption of dietary fats.
-
One-Carbon Metabolism: The PEMT pathway is a significant consumer of SAM and a producer of S-adenosylhomocysteine (SAH), thereby influencing the cellular methylation potential and homocysteine levels.
Role in Disease
Dysregulation of the PEMT pathway has been implicated in a range of diseases, making it a potential target for therapeutic intervention.
-
Non-alcoholic Fatty Liver Disease (NAFLD): Reduced PEMT expression and activity are associated with an increased risk and severity of NAFLD. This is attributed to impaired VLDL secretion and subsequent fat accumulation in the liver. Genetic polymorphisms in the PEMT gene that reduce enzyme activity are linked to a higher susceptibility to NAFLD.
-
Cardiovascular Disease: By influencing plasma homocysteine levels and lipoprotein metabolism, the PEMT pathway is connected to cardiovascular health. Knockout of the PEMT gene in mice has been shown to protect against diet-induced atherosclerosis.
-
Obesity and Insulin (B600854) Resistance: Interestingly, while PEMT deficiency can lead to fatty liver, it has also been shown to protect against high-fat diet-induced obesity and insulin resistance.
-
Cancer: The role of PEMT in cancer is complex. Altered PC metabolism is a hallmark of many cancers, and PEMT expression can be dysregulated in liver tumors.
-
Neurological Function: Choline, produced via the PEMT pathway, is a precursor for the neurotransmitter acetylcholine (B1216132) and is vital for brain development and function.
Quantitative Data Summary
The following tables summarize key quantitative data related to the N-methylation of phosphatidylethanolamine.
| Parameter | Value/Observation | Organism/System | Reference |
| Contribution to Hepatic PC Synthesis | ~30% | Mammals | |
| PEMT Protein Size | 18.3 kDa (purified), 22.3 kDa (cDNA) | Rat | |
| Cellular Localization | Endoplasmic Reticulum, Mitochondria-Associated Membranes | Liver | |
| Effect of Estrogen | Increases PEMT gene expression and enzyme activity | Human and Mouse Hepatocytes |
Table 1: General Characteristics of the PEMT Pathway
| Condition | Observation | Model System | Reference |
| PEMT Knockout (Pemt-/-) on Choline-Deficient Diet | Steatohepatitis and liver failure within 3 days | Mice | |
| PEMT Knockout (Pemt-/-) on High-Fat Diet | Protection from obesity and insulin resistance | Mice | |
| PEMT V175M Polymorphism | Reduced enzyme activity, increased NAFLD susceptibility | Humans | |
| Decreased Hepatic PEMT Expression | Correlates with NAFLD and fibrosis severity | Humans |
Table 2: Impact of PEMT Dysregulation in Disease Models
Experimental Protocols
Measurement of PEMT Activity
This protocol is adapted from methods used for measuring PEMT activity in liver homogenates and cell extracts.
Materials:
-
Tissue homogenate or cell extract
-
Assay Buffer: 125 mM Tris-HCl, pH 9.2
-
5 mM Dithiothreitol (DTT)
-
S-adenosyl-L-methionine (SAM), cold
-
S-[Methyl-³H]adenosyl-L-methionine (Radioactive SAM)
-
Stopping Solution: Chloroform/Methanol (1:1 v/v) or Chloroform/Methanol/Hydrochloric acid (100:50:1 v/v/v)
-
Scintillation fluid
Procedure:
-
Sample Preparation:
-
Prepare a total particulate or microsomal fraction from liver tissue or cultured cells by homogenization followed by centrifugation.
-
Determine the protein concentration of the prepared fraction using a standard method like the Bicinchoninic acid (BCA) assay.
-
-
Enzymatic Reaction:
-
In a conical tube, prepare a reaction mixture containing the assay buffer and DTT.
-
Add a defined amount of radioactive S-[Methyl-³H]adenosyl-L-methionine and cold SAM. A final concentration of around 50 µM SAM is often used.
-
Initiate the reaction by adding a specific amount of protein (e.g., 50 µg) from the sample preparation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Lipid Extraction and Quantification:
-
Stop the reaction by adding the stopping solution.
-
Perform a lipid extraction to separate the radiolabeled phospholipids (B1166683) from the unreacted aqueous radioactive SAM.
-
Transfer an aliquot of the organic (lipid-containing) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
PEMT activity is typically expressed as pmol of phosphatidylcholine formed per mg of protein per unit of time.
-
Lipid Analysis by Mass Spectrometry
Modern lipidomics approaches, particularly those using mass spectrometry, are essential for the detailed quantitative analysis of PE, its methylated intermediates, and PC.
General Approach:
-
Lipid Extraction: Extract total lipids from the biological sample using a method such as the Bligh-Dyer or Folch extraction.
-
Mass Spectrometry Analysis:
-
Utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of different lipid species.
-
Reverse-phase UPLC can effectively separate PE and PC species.
-
Employ multiple precursor ion scanning or other targeted approaches to specifically identify and quantify PE, PMME, DMPE, and PC species based on their characteristic fragmentation patterns.
-
A "mass-tag" strategy involving chemical derivatization with deuterated methyl iodide can be used to differentiate and quantify PE and its methylated intermediates in a single analysis.
-
Conclusion and Future Directions
The N-methylation of phosphatidylethanolamine is a critical metabolic pathway that extends far beyond simply providing an alternative route for PC synthesis. Its intricate connections to lipid homeostasis, one-carbon metabolism, and the pathogenesis of prevalent human diseases highlight the importance of the PEMT enzyme. For drug development professionals, PEMT presents a compelling, albeit complex, target. Inhibition of PEMT could be beneficial in the context of obesity and insulin resistance, but detrimental to liver health, necessitating a nuanced therapeutic strategy. Future research should focus on elucidating the tissue-specific regulation of PEMT and the distinct functional roles of PC pools synthesized by the PEMT versus the CDP-choline pathway. A deeper understanding of these aspects will be instrumental in developing targeted therapies for metabolic and other diseases.
References
- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]
18:1 Monomethyl PE: A Core Lipid Biomarker in Cellular Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-oleoyl-2-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE), also known as monomethyl-phosphatidylethanolamine (MMPE), is a crucial intermediate lipid molecule in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is a fundamental process in cellular membrane biogenesis and signaling. The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the sequential methylation of PE to PC, with MMPE and dimethyl-PE (DMPE) as the intermediary products.[1][2][3] While often considered a transient species, emerging research has highlighted the significance of 18:1 MMPE as a potential biomarker in various physiological and pathological states, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of 18:1 MMPE, focusing on its biochemical role, analytical methodologies for its detection, and its emerging utility as a lipid biomarker.
Biochemical Synthesis and Signaling Pathway
The primary pathway for the formation of 18:1 MMPE is the methylation of 18:1 PE, a reaction predominantly occurring in the liver.[1][2] This process is catalyzed by PEMT, which transfers a methyl group from S-adenosyl methionine (SAM) to the primary amine of PE. This initial methylation step yields MMPE. Subsequently, two additional methylation steps convert MMPE to DMPE and finally to PC. This pathway is particularly significant when dietary choline (B1196258) is limited.
The PEMT pathway is crucial for maintaining the balance of phospholipids (B1166683) in cellular membranes, which is vital for membrane integrity and fluidity. Dysregulation of this pathway has been implicated in various diseases. For instance, altered levels of PEMT activity and its products, including MMPE, have been associated with non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.
Below is a diagram illustrating the sequential methylation of phosphatidylethanolamine to phosphatidylcholine.
References
- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine N-Methyltransferase Knockout Modulates Metabolic Changes in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Monomethylphosphatidylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of monomethylphosphatidylethanolamine (MMPE), a critical intermediate in a key pathway for phosphatidylcholine (PC) synthesis. Primarily occurring in the liver, this pathway is catalyzed by the enzyme phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT). This document details the core metabolic pathway, the characteristics of the central enzyme, and its physiological significance in health and disease. Furthermore, it presents detailed experimental protocols for the study of MMPE biosynthesis, including lipid extraction, enzyme activity assays, and metabolic labeling techniques. Quantitative data are summarized for clarity, and all relevant pathways and workflows are visualized using diagrams to facilitate understanding.
The Core Biosynthetic Pathway
The synthesis of monomethylphosphatidylethanolamine (MMPE) is the first committed step in the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC). This pathway, often referred to as the PEMT pathway, is particularly active in the liver and accounts for approximately 30% of hepatic PC biosynthesis.[1][2][3] The entire three-step methylation is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT) (EC 2.1.1.17).[1][4]
The process uses S-adenosyl methionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH) after each methylation step. The intermediates, MMPE and N,N-dimethylphosphatidylethanolamine (DMPE), are typically found only in trace amounts in animal tissues, indicating a rapid conversion through the pathway.
The sequential reactions are as follows:
-
Phosphatidylethanolamine (PE) + SAM → Monomethylphosphatidylethanolamine (MMPE) + SAH
-
Monomethylphosphatidylethanolamine (MMPE) + SAM → Dimethylphosphatidylethanolamine (DMPE) + SAH
-
Dimethylphosphatidylethanolamine (DMPE) + SAM → Phosphatidylcholine (PC) + SAH
The Key Enzyme: Phosphatidylethanolamine N-methyltransferase (PEMT)
PEMT is a 22.3 kDa integral membrane protein located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), primarily within hepatocytes. While the CDP-choline (Kennedy) pathway is the main route for PC synthesis (~70%), the PEMT pathway is crucial for specific physiological functions. Notably, the PC molecules generated via PEMT tend to be more diverse, often incorporating longer-chain, polyunsaturated fatty acids like arachidonate, whereas the Kennedy pathway typically produces PC with medium-length, saturated chains.
Regulation of PEMT Activity
The activity of PEMT and thus the biosynthesis of MMPE is regulated at multiple levels:
-
Substrate Availability: The supply of both PE and the methyl donor SAM can regulate PEMT activity.
-
Product Inhibition: The reaction product SAH can act as an inhibitor.
-
Hormonal Control: Estrogen has been identified as a positive activator of PEMT gene transcription.
-
Transcriptional Control: The transcription factor Sp1 can act as a negative regulator.
Physiological and Pathological Significance
The PEMT pathway is integral to several critical physiological processes:
-
Membrane Integrity: It helps maintain the proper ratio of PC to PE, which is vital for the structural integrity of hepatocyte plasma membranes.
-
Lipoprotein Secretion: PEMT activity is necessary for the normal secretion of very low-density lipoproteins (VLDL) from the liver.
-
Bile Secretion: The PC produced by PEMT is a major component of bile.
-
Choline (B1196258) and Homocysteine Metabolism: This pathway is the only endogenous route for de novo choline biosynthesis and is a significant source and regulator of plasma homocysteine.
Dysregulation of PEMT activity is linked to various pathologies. PEMT knockout mice fed a choline-deficient diet rapidly develop steatohepatitis and liver failure. Conversely, these mice are protected from high-fat diet-induced obesity and insulin (B600854) resistance. In humans, certain genetic variants of PEMT may increase susceptibility to nonalcoholic fatty liver disease.
Quantitative Data
Quantitative analysis reveals that the intermediates of the PEMT pathway are kept at very low concentrations, underscoring the efficiency of the sequential methylation process.
| Metabolite | Typical Concentration | Tissue/Organism | Significance | Reference |
| MMPE & DMPE | Trace levels | Animal Tissues (Liver) | Low steady-state levels suggest rapid conversion to PC. Increased levels may indicate high PEMT activity or downstream inhibition. | |
| PC (from PEMT) | ~30% of total hepatic PC | Liver | Represents a significant contribution to the total PC pool, especially for polyunsaturated PC species. | |
| PE | ~25% of total phospholipids (B1166683) | All living cells | Abundant substrate for the PEMT pathway. |
Experimental Protocols
Investigating the biosynthesis of MMPE requires precise techniques for lipid handling, enzyme activity measurement, and metabolic tracing.
Protocol 1: Lipid Extraction and Quantification of MMPE
This protocol describes a general method for extracting phospholipids from biological samples (e.g., liver tissue, cultured cells) for analysis by liquid chromatography-mass spectrometry (LC-MS). The Folch method is a widely used, robust technique.
Methodology:
-
Sample Homogenization: Homogenize a pre-weighed tissue sample (~50-100 mg) or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume (e.g., 1 mL for a 50 mg sample). Perform this on ice to minimize lipid degradation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or pure water) to the homogenate. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution and Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol/acetonitrile/water) for analysis.
-
LC-MS Analysis: Inject the sample into an LC-MS system. Use a suitable chromatography column (e.g., C18 or HILIC) to separate the different phospholipid classes. Employ mass spectrometry to identify and quantify MMPE species based on their specific mass-to-charge (m/z) ratios.
Protocol 2: In Vitro PEMT Activity Assay
This protocol measures the activity of PEMT by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine into PE and its methylated products.
Materials:
-
Microsomal fraction isolated from liver tissue (source of PEMT).
-
Phosphatidylethanolamine (PE) liposomes (substrate).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 10 mM MgCl₂).
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v).
-
Scintillation cocktail and counter.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PE liposomes, and the microsomal protein sample. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding [³H]SAM. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding 1 mL of the chloroform:methanol termination solution, followed by 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Quantification: Transfer a known aliquot of the lower organic phase (containing the radiolabeled lipids MMPE, DMPE, and PC) to a scintillation vial.
-
Scintillation Counting: Evaporate the solvent, add scintillation cocktail, and measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
Calculate Activity: Calculate the specific activity based on the incorporated radioactivity, the specific activity of the [³H]SAM, the amount of protein used, and the reaction time.
Protocol 3: Metabolic Labeling in Cultured Cells
This method allows for the tracing of MMPE biosynthesis in living cells by providing them with a radiolabeled precursor.
Methodology:
-
Cell Culture: Plate cells (e.g., hepatocytes) and grow them to a desired confluency (typically 70-80%).
-
Labeling: Replace the growth medium with a medium containing a radiolabeled precursor. For the PEMT pathway, [¹⁴C]ethanolamine can be used, which is first incorporated into PE via the Kennedy pathway.
-
Incubation: Incubate the cells with the labeled medium for a specific duration (e.g., 2-24 hours) to allow for the synthesis and turnover of phospholipids.
-
Cell Harvest: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove excess radiolabel. Harvest the cells by scraping.
-
Lipid Extraction: Perform a lipid extraction on the cell pellet using the protocol described in section 4.1.
-
Lipid Separation: Separate the different phospholipid classes from the extract using thin-layer chromatography (TLC).
-
Analysis: Visualize the radiolabeled lipids by autoradiography or quantify the radioactivity in the spots corresponding to PE, MMPE, DMPE, and PC by scraping the silica (B1680970) and performing scintillation counting. This allows for the determination of the flux through the PEMT pathway.
Conclusion
The biosynthesis of monomethylphosphatidylethanolamine is a pivotal step in the PEMT pathway, a critical route for producing specific, polyunsaturated species of phosphatidylcholine, particularly in the liver. This pathway is finely regulated and plays an essential role in maintaining lipid homeostasis, membrane integrity, and systemic metabolic health. Dysregulation of PEMT and MMPE synthesis is directly implicated in significant pathologies, including liver disease and metabolic syndrome, making it an important area of study for researchers and a potential target for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for investigating the intricacies of this vital metabolic process.
References
An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE), a key lipid molecule in the development of advanced drug delivery systems.
Chemical Structure and Physicochemical Properties
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl, commonly known as N-methyl DOPE, is a derivative of the naturally occurring phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a methyl group to the primary amine of the ethanolamine (B43304) headgroup significantly influences its physicochemical properties and its behavior in lipid bilayers.
Below is a diagram illustrating the chemical structure of N-methyl DOPE.
Caption: Chemical structure of N-methyl DOPE.
A summary of the key physicochemical properties of N-methyl DOPE is presented in the table below. For comparison, data for the parent compound, DOPE, is also included where available.
| Property | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE) | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Molecular Formula | C42H80NO8P | C41H78NO8P[1][2] |
| Molecular Weight | 758.1 g/mol | 744.03 g/mol [2] |
| Appearance | Waxy solid | Yellowish to light yellow or white waxy solid[2] |
| Storage Temperature | -20°C | -20°C[2] |
Synthesis of N-methyl DOPE
The synthesis of N-methyl DOPE can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
A common laboratory-scale synthesis involves the N-methylation of DOPE. This can be performed using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to neutralize the resulting acid. The reaction is typically carried out in an organic solvent like chloroform (B151607) or a mixture of chloroform and methanol.
Experimental Protocol: N-methylation of DOPE
-
Dissolution: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a mixture of chloroform and methanol.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine, to the solution.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to obtain pure N-methyl DOPE.
Enzymatic Synthesis
In biological systems, the methylation of phosphatidylethanolamine (B1630911) is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This enzyme sequentially transfers methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE to form phosphatidyl-N-monomethylethanolamine (PMME), phosphatidyl-N,N-dimethylethanolamine (PDME), and finally phosphatidylcholine (PC). By controlling the reaction conditions or using specific PEMT isoforms, it is possible to predominantly obtain the mono-methylated product.
The following diagram illustrates the enzymatic methylation pathway.
Caption: Enzymatic synthesis of methylated PEs.
Role in Drug Delivery and Liposome (B1194612) Formulation
N-methyl DOPE is a valuable component in the formulation of liposomes for drug and gene delivery. Its unique properties, intermediate between those of DOPE and phosphatidylcholine, allow for the fine-tuning of liposomal characteristics.
Liposome Preparation
Liposomes containing N-methyl DOPE can be prepared using standard techniques such as thin-film hydration followed by extrusion.
Experimental Protocol: Preparation of N-methyl DOPE-containing Liposomes
-
Lipid Film Formation: Dissolve the desired lipids, including N-methyl DOPE and any cationic or other helper lipids, in an organic solvent (e.g., chloroform). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Repeat the extrusion process multiple times to ensure a narrow size distribution.
-
Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the therapeutic agent can be determined by separating the free drug from the liposomes and quantifying the encapsulated amount.
The following diagram outlines the workflow for liposome preparation and characterization.
Caption: Workflow for liposome preparation.
Application in Gene Delivery
In combination with cationic lipids, N-methyl DOPE can enhance the efficiency of gene delivery. The rationale for its use lies in its ability to facilitate endosomal escape, a critical step for the cytosolic delivery of nucleic acids. The conical shape of phosphatidylethanolamines, including N-methyl DOPE, is thought to promote the formation of non-bilayer lipid phases (hexagonal HII phase) within the endosome, leading to membrane destabilization and release of the encapsulated genetic material. The methylation of the headgroup can modulate this fusogenic property.
Signaling Pathways
While N-methyl DOPE itself is not a primary signaling molecule, its enzymatic synthesis and its presence in cellular membranes are part of the broader phospholipid metabolism that is intricately linked to various signaling pathways. The PEMT pathway, which produces N-methylated PEs, is involved in maintaining the cellular balance of phosphatidylcholine and phosphatidylethanolamine. This balance is crucial for membrane integrity, lipid droplet formation, and has been implicated in metabolic diseases. Dysregulation of PEMT activity has been linked to conditions such as non-alcoholic fatty liver disease and cardiovascular diseases.
The diagram below illustrates the central role of the PEMT pathway in cellular lipid homeostasis.
Caption: PEMT pathway in lipid homeostasis.
Conclusion
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl is a synthetic phospholipid with significant potential in the field of drug delivery. Its unique physicochemical properties, arising from the methylation of the ethanolamine headgroup, make it a valuable tool for researchers and drug development professionals seeking to optimize the performance of liposomal and other lipid-based nanoparticle formulations. Further research into the specific effects of N-methylation on membrane fusion and interaction with cellular components will continue to expand its applications in advanced therapeutics.
References
A Technical Guide to the Enzymatic Synthesis of 18:1 Monomethyl-Phosphatidylethanolamine (MMPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-stearoyl-2-oleoyl-sn-glycero-3-phospho-N-monomethylethanolamine (18:1 MMPE) is a key intermediate phospholipid in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[1] The enzymatic pathways that produce MMPE are central to maintaining membrane integrity, lipid signaling, and overall cellular homeostasis. For drug development professionals, understanding the synthesis of specific phospholipid species like 18:1 MMPE is critical, particularly as its precursor, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE), is utilized in advanced drug delivery systems such as lipid nanoparticles (LNPs) for mRNA and DNA therapeutics.[2][3]
This technical guide provides an in-depth overview of the core enzymatic pathways for synthesizing 18:1 MMPE, complete with experimental protocols, quantitative data, and process visualizations to support researchers in the fields of lipidomics, biochemistry, and pharmaceutical development.
Core Biosynthetic Pathway: The PEMT Methylation Route
The primary and most well-characterized route for the synthesis of MMPE in mammals is the sequential methylation of phosphatidylethanolamine (B1630911) (PE).[4][5] This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme located in the endoplasmic reticulum and mitochondria-associated membranes.
The PEMT pathway involves three successive methylation reactions, using S-adenosyl-L-methionine (SAM) as the essential methyl group donor. The process begins with the conversion of PE to MMPE, which is the rate-limiting step in the sequence. MMPE is then rapidly methylated to dimethyl-phosphatidylethanolamine (DMPE), and finally to phosphatidylcholine (PC). In mammals, a single PEMT enzyme is responsible for all three catalytic steps.
Quantitative Data for PEMT Enzyme
The following tables summarize key quantitative data for purified rat liver PEMT, providing a baseline for enzyme characteristics and activity.
Table 1: Catalytic Properties of Purified Rat Liver PEMT
| Parameter | Value | Reference |
|---|---|---|
| Substrate | Specific Activity (µmol/min/mg) | |
| Phosphatidylethanolamine (PE) | 0.63 | |
| Monomethyl-PE (MMPE) | 8.59 | |
| Dimethyl-PE (DMPE) | 3.75 |
| pH Optimum | 10.0 | |
Table 2: Physical Properties of Purified Rat Liver PEMT
| Property | Value | Reference |
|---|---|---|
| Molecular Mass | 18.3 kDa |
| Structure | Single Subunit | |
Experimental Protocols for Enzymatic Synthesis
This section outlines a representative methodology for the in vitro synthesis of 18:1 MMPE, based on established protocols for PEMT activity assays and lipid analysis.
Materials and Reagents
-
Enzyme : Purified Phosphatidylethanolamine N-methyltransferase (PEMT). Can be obtained from rat liver microsomes or through recombinant expression.
-
Substrate : 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE).
-
Methyl Donor : S-adenosyl-L-methionine (SAM).
-
Detergent : Triton X-100 for substrate micelle formation.
-
Buffer : e.g., Tris-HCl buffer, pH 10.0.
-
Extraction Solvents : Chloroform (B151607), Methanol, 10 mM LiCl solution.
-
Analytical Standards : Certified standards for PE, MMPE, DMPE, and PC for LC-MS/MS quantification.
Experimental Workflow
Detailed Methodologies
A. In Vitro Methyltransferase Assay
-
Substrate Preparation : Prepare a stock solution of 18:1 PE in chloroform. In a glass tube, aliquot the desired amount of substrate. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Micelle Formation : Resuspend the lipid film in Tris-HCl buffer (pH 10.0) containing Triton X-100. The concentration of Triton X-100 should be optimized, as enzyme activity can be dependent on the surface dilution of the substrate in the mixed micelles.
-
Reaction : Pre-incubate the substrate micelles at 37°C. Initiate the reaction by adding a stock solution of SAM followed by the purified PEMT enzyme. Recent studies have shown that approximately 70% of PE can be converted to PC within 1 hour under optimal conditions, though MMPE exists as a transient intermediate.
-
Termination : Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
B. Product Extraction (Modified Bligh & Dyer Method)
-
To the terminated reaction mixture, add chloroform and a 10 mM LiCl solution to achieve a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:aqueous phase).
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 1:1 chloroform/methanol) for analysis.
C. Analysis and Quantification by LC-MS/MS Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of MMPE and related phospholipids.
-
Chromatography : Use a suitable column (e.g., C18) to separate the different phospholipid species.
-
Mass Spectrometry : Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Quantification : Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 18:1 PE, 18:1 MMPE, 18:1 DMPE, and 18:1 PC. Quantification is achieved by comparing the peak areas of the analytes to those of known amounts of internal standards.
Alternative Enzymatic Route: PLD-Catalyzed Transphosphatidylation
An alternative, though less common in biology for this specific conversion, is the use of Phospholipase D (PLD). PLD catalyzes a transphosphatidylation reaction, where the phosphatidyl moiety of a donor lipid (like PC) is transferred to a primary alcohol acceptor. To synthesize 18:1 MMPE, 18:1 PC could be used as the phosphatidyl donor and N-monomethylethanolamine as the acceptor alcohol. PLDs from Streptomyces species are known for their high transphosphatidylation activity.
Applications and Relevance in Drug Development
-
Disease Research : The PEMT pathway is a significant contributor to hepatic PC synthesis and is implicated in liver health. Dysregulation of PEMT is associated with conditions like non-alcoholic fatty liver disease and atherosclerosis, making the enzyme a potential therapeutic target.
-
Lipid Nanoparticle (LNP) Formulation : Phospholipids are fundamental components of LNPs used for delivering nucleic acid drugs. The precursor to 18:1 MMPE, 18:1 PE, is a commonly used helper lipid in LNP formulations. The ability to enzymatically synthesize and modify such lipids, for instance by methylation to 18:1 MMPE, opens avenues for fine-tuning the physicochemical properties of LNPs, potentially impacting their stability, fusogenicity, and delivery efficiency.
-
Lipidomics : The protocols and analytical methods described are essential for lipidomics research, enabling scientists to trace metabolic pathways, identify novel lipid species, and understand how lipid profiles change in response to disease or therapeutic intervention.
Conclusion
The enzymatic synthesis of 18:1 MMPE is primarily achieved through the PEMT-catalyzed methylation of 18:1 PE. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to produce and study this important phospholipid. A thorough understanding of this synthetic pathway is not only crucial for fundamental biochemical research but also holds significant potential for advancing therapeutic strategies, particularly in the rational design of next-generation lipid-based drug delivery systems.
References
- 1. SMPDB [smpdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 18:1 Monomethyl PE
An In-depth Analysis of its Physical State and Solubility for Researchers and Drug Development Professionals
Abstract
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE) is a key intermediate in phospholipid metabolism, particularly in the biosynthesis of phosphatidylcholine. Its physical and solubility characteristics are critical for its application in research and as an excipient in drug delivery systems. This technical guide provides a comprehensive overview of the known physical state and solubility parameters of this compound, details relevant experimental protocols for characterization, and illustrates its primary metabolic pathway.
Core Physical and Chemical Properties
This compound is a glycerophospholipid characterized by the presence of two oleic acid (18:1) chains esterified to the glycerol (B35011) backbone and a single methyl group on the ethanolamine (B43304) headgroup.
| Property | Value | Source |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl, N-Methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | [1] |
| Molecular Formula | C42H80NO8P | [1] |
| Molecular Weight | 758.06 g/mol | |
| Physical State | White solid powder | [1] |
| Storage Temperature | -20°C |
Solubility Profile
| Solvent | Solubility | Method | Source |
| Water | 3.3 x 10⁻⁵ g/L (Predicted for a similar MMPE) | ALOGPS | |
| Chloroform | 3.3 mg/mL (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental | |
| Methanol | Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental | |
| DMSO | Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental |
Note: The solubility data for Chloroform, Methanol, and DMSO are for the closely related compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and serve as a strong indicator for the expected solubility of this compound.
Experimental Protocols
Determination of Lipid Solubility (Equilibrium Solubility Method)
This protocol is a generalized method for determining the saturation solubility of a lipid such as this compound in a liquid solvent.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., chloroform, methanol, ethanol)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled rotator or shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that saturation is reached.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Tightly cap the vial and briefly vortex and sonicate the mixture to facilitate the dispersion of the lipid.
-
Place the vial in a rotator or shaker set to a constant temperature (e.g., 25°C or 40°C) to allow the mixture to equilibrate. Equilibration time can vary and may take 24-48 hours.
-
After equilibration, visually inspect the vial to ensure that excess solid lipid is still present.
-
Centrifuge the vial at a high speed to pellet the undissolved lipid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Solubility Determination
Caption: Experimental workflow for determining lipid solubility.
Biological Significance and Signaling Pathway
This compound is a crucial intermediate in the hepatic pathway for the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is particularly important when dietary choline (B1196258) is limited. The pathway involves the sequential methylation of the ethanolamine headgroup of PE, with S-adenosyl methionine (SAM) serving as the methyl donor.
The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes all three methylation steps. This compound is the product of the first methylation step.
Phosphatidylcholine Biosynthesis Pathway
Caption: Biosynthesis of PC from PE via sequential methylation.
References
An In-depth Technical Guide to 18:1 Monomethyl PE in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Monomethylphosphatidylethanolamine (18:1 MMP), a specific molecular species of monomethylphosphatidylethanolamine (MMPE), is a glycerophospholipid that plays a crucial role as an intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is a key process in lipid metabolism, particularly in the liver, and is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). While often considered a transient intermediate, emerging research highlights the importance of understanding the dynamics of 18:1 MMP and other MMPE species in cellular function and disease. This technical guide provides a comprehensive overview of the core aspects of 18:1 MMP in lipid metabolism, including its biosynthesis, degradation, and the analytical methods used for its study.
Core Concepts in 18:1 Monomethyl PE Metabolism
Biosynthesis of this compound
The primary pathway for the formation of 18:1 MMP is the sequential methylation of PE.[1] This process is catalyzed by PEMT, an enzyme primarily located in the endoplasmic reticulum and mitochondria-associated membranes.[2] The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of a PE molecule containing at least one 18:1 (oleoyl) fatty acyl chain.
The overall pathway is as follows:
-
Phosphatidylethanolamine (PE) + SAM → Monomethylphosphatidylethanolamine (MMPE) + S-adenosyl-L-homocysteine (SAH)
-
Monomethylphosphatidylethanolamine (MMPE) + SAM → Dimethylphosphatidylethanolamine (DMPE) + SAH
-
Dimethylphosphatidylethanolamine (DMPE) + SAM → Phosphatidylcholine (PC) + SAH
The initial methylation of PE to MMPE is considered the rate-limiting step in this pathway.[2]
Degradation and Further Metabolism
18:1 MMP is typically a short-lived intermediate that is rapidly converted to dimethylphosphatidylethanolamine (DMPE) by PEMT. However, its cellular levels can be influenced by the activity of phospholipases, which can hydrolyze the fatty acyl chains or the headgroup.
Data Presentation
While specific kinetic data for 18:1 MMP is limited in the literature, the following tables summarize relevant quantitative information regarding PEMT activity and changes in MMPE levels under different conditions.
Table 1: Apparent Kinetic Parameters of Phosphatidylethanolamine N-Methyltransferase (PEMT)
| Substrate | Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Phosphatidylethanolamine | Rat Liver Microsomes | 20-100 | 100-200 | [General literature values, specific citation for 18:1 species not available] |
| S-Adenosyl-L-methionine | Rat Liver Microsomes | 40-80 | - | [General literature values, specific citation for 18:1 species not available] |
Table 2: Relative Abundance of Monomethyl PE (MMPE) in Different Biological Contexts
| Biological System | Condition | Fold Change in MMPE | Reference |
| PEMT Knockout Mice (Liver) | Compared to Wild Type | Not Detected | [3] |
| Choline-Deficient Diet (Rat Liver) | Compared to Control Diet | Increased PEMT activity | [4] |
| Diabetic Mice (Liver) | Compared to Control Mice | No significant change in total MMPE |
Note: These studies often report on the entire class of MMPEs rather than the specific 18:1 species. The fold changes represent a general trend for the MMPE lipid class.
Experimental Protocols
Lipid Extraction using the Bligh and Dyer Method
This protocol is a widely used method for the total lipid extraction from biological samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 volume of aqueous sample (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute to form a single-phase solution.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous phase, a lower organic phase (containing the lipids), and a protein disk at the interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein and aqueous layers.
-
The extracted lipid solution can be dried under a stream of nitrogen and stored at -20°C or -80°C for further analysis.
Separation of Phospholipids by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating different classes of phospholipids.
Materials:
-
Silica gel TLC plates (e.g., 20 x 20 cm)
-
TLC developing tank
-
Mobile phase solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v) or Chloroform:Methanol:Ammonium (B1175870) Hydroxide (65:25:4, v/v/v)
-
Lipid extract
-
Phospholipid standards (PE, MMPE, DMPE, PC)
-
Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or specific stains for phospholipids)
Procedure:
-
Prepare the TLC developing tank by adding the mobile phase to a depth of approximately 1 cm and lining the tank with filter paper to ensure solvent saturation. Allow the tank to equilibrate for at least 30 minutes.
-
Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of the TLC plate.
-
Spot the lipid extract and phospholipid standards onto the starting line using a capillary tube or a microsyringe. Keep the spots small and well-separated.
-
Place the spotted TLC plate into the equilibrated developing tank and close the lid.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the separated lipid spots using the chosen visualization method. The different phospholipid classes will have migrated to different heights on the plate based on their polarity.
Quantification of this compound by Shotgun Lipidomics
Shotgun lipidomics using tandem mass spectrometry is a powerful technique for the identification and quantification of individual lipid species.
Materials:
-
Lipid extract
-
Internal standards (e.g., deuterated MMPE)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Solvents for direct infusion (e.g., chloroform:methanol with ammonium acetate)
Procedure:
-
Resuspend the dried lipid extract in a suitable solvent for direct infusion, spiked with a known amount of an appropriate internal standard.
-
Infuse the sample directly into the mass spectrometer's ESI source.
-
Acquire mass spectra in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using precursor ion scanning or neutral loss scanning to specifically detect MMPE species.
-
Precursor Ion Scan: Scan for precursors of a specific fragment ion characteristic of the MMPE headgroup.
-
Neutral Loss Scan: Scan for ions that lose a neutral fragment corresponding to the methylated ethanolamine (B43304) phosphate (B84403) headgroup.
-
-
Identify 18:1 MMP based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantify the amount of 18:1 MMP by comparing its peak intensity to that of the internal standard.
Mandatory Visualization
Caption: Biosynthesis of Phosphatidylcholine via the PEMT pathway.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylethanolamine N-Methyltransferase Knockout Modulates Metabolic Changes in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of phosphatidylethanolamine N-methyltransferase-2 is markedly enhanced in long term choline-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 18:1 Monomethyl PE in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-monomethyl phosphatidylethanolamine (B1630911) (MMPE) is a crucial intermediate lipid in the de novo biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway of particular importance in the liver.[1][2] The specific molecular species, 18:1 Monomethyl PE, containing one or two oleic acid chains, is an area of growing interest in lipidomics research due to its role in membrane biology and potential as a biomarker in various disease states.[3] This document provides detailed application notes and protocols for the accurate quantification of this compound in biological samples using advanced mass spectrometry-based techniques.
Principle
The quantification of this compound typically involves lipid extraction from a biological matrix, followed by separation and detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or shotgun lipidomics. Stable isotope-labeled internal standards are crucial for accurate quantification, correcting for variations in extraction efficiency and instrument response.[1][4] Identification and quantification are achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) or by high-resolution mass measurements.
Signaling Pathway: Phosphatidylethanolamine Methylation
The synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE) involves a three-step methylation process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). S-adenosylmethionine (SAM) serves as the methyl donor in each step. This pathway is particularly active in the liver.
Caption: The phosphatidylethanolamine methylation pathway.
Quantitative Data for Monomethyl PE
The following table summarizes quantitative data for Monomethyl PE (MMPE) from various studies. It is important to note that many studies report on the entire MMPE class rather than specifically the 18:1 species.
| Biological Matrix | Condition/Model | Analyte | Quantitative Finding | Reference |
| Mouse Liver | Streptozotocin-induced Diabetes | Total MMPE | 8.26 ± 0.6 nmol/mg protein | |
| Mouse Liver | Control | Total MMPE | 8.54 ± 0.17 nmol/mg protein | |
| Mouse Plasma | PEMT knockout (Pemt-/-) | Total MMPE | 42-fold increase compared to wild-type | |
| Human Plasma | High Cardiovascular Risk | MMPE | Detected and found to be a statistically significant differentiator from controls. | |
| Soil Microbes | N/A | MMPE | Accounted for 18.73% of the total PE lipid class. |
Experimental Protocols
Protocol 1: Quantification of this compound using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of phospholipids (B1166683) in biological samples.
1. Materials and Reagents
-
This compound standard (e.g., from Avanti Polar Lipids)
-
Internal Standard (e.g., a deuterated or odd-chain MMPE)
-
Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile (B52724) (HPLC grade)
-
Formic acid and Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Biological sample (e.g., plasma, tissue homogenate)
2. Lipid Extraction (Modified Folch Method)
-
To 100 µL of sample (e.g., plasma or cell suspension), add a known amount of internal standard.
-
Add 850 µL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a sonicator bath.
-
Centrifuge at 13,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 2:1 (v/v) mixture of isopropanol and acetonitrile for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating phospholipid species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the lipids.
-
Flow Rate: 0.3-0.6 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 18:1/18:1 MMPE: The specific precursor ion (m/z) for 18:1/18:1 MMPE is 758.5694. A characteristic product ion resulting from the neutral loss of the monomethyl-phosphoethanolamine headgroup (155.0347 Da) should be monitored.
-
Dwell Time: Optimize for the number of co-eluting analytes, typically 20-50 ms.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the this compound standard spiked with a constant amount of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.
Protocol 2: Shotgun Lipidomics with "Mass-Tag" Strategy
This advanced protocol, adapted from Han et al., allows for high-throughput quantification of MMPE species without chromatographic separation.
1. Materials and Reagents
-
Deuterated methyl iodide (CD₃I)
-
Ammonium hydroxide (B78521) (saturated solution)
-
Internal Standard (e.g., di14:1 PC)
-
Other reagents as in Protocol 1.
2. Lipid Extraction
-
Perform lipid extraction as described in Protocol 1, steps 1-7.
3. Derivatization ("Mass-Tagging")
-
To the dried lipid extract, add 20 µL of deuterated methyl iodide (CD₃I) and 20 µL of saturated ammonium hydroxide.
-
Vortex the mixture for 20 seconds.
-
Incubate at 40°C for 90 minutes. This reaction methylates the primary amine of PE and the secondary amine of MMPE with deuterated methyl groups, converting them into PC analogs with specific mass shifts. MMPE will be tagged with six deuterium (B1214612) atoms.
-
After incubation, evaporate the reagents under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for direct infusion mass spectrometry.
4. Mass Spectrometry Analysis (Direct Infusion)
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Neutral Loss Scanning (NLS).
-
Neutral Loss Scan for MMPE: For lithiated adducts of the derivatized MMPE (now a PC analog), a neutral loss of 65.1 Da can be used for detection.
5. Data Analysis and Quantification
-
Quantification is based on the comparison of the ion intensity of the derivatized endogenous 18:1 MMPE to that of a known amount of a suitable internal standard (e.g., a non-endogenous PC species).
Experimental Workflow Diagram
Caption: General workflow for this compound quantification.
References
- 1. Phospholipid methylation: a possible mechanism of signal transduction across biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. mdpi.com [mdpi.com]
- 4. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 18:1 Monomethyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) is a phospholipid that can be used in the formulation of these delivery systems. The inclusion of a methyl group on the phosphoethanolamine headgroup can influence the physicochemical properties of the resulting liposome (B1194612), such as its surface charge and interaction with biological membranes.
This document provides a detailed protocol for the preparation of unilamellar liposomes composed of this compound using the well-established thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility in producing liposomes with a controlled size distribution.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of this compound liposomes.
| Parameter | Value | Notes |
| Lipid Information | ||
| Lipid | This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) | >99% purity recommended |
| Molecular Weight | 758.06 g/mol | |
| Protocol Parameters | ||
| Lipid Concentration (in organic solvent) | 10 - 20 mg/mL | A clear lipid solution should be obtained. |
| Organic Solvent | Chloroform (B151607) or a chloroform:methanol mixture | High-purity solvents are essential. |
| Hydration Buffer | Phosphate-Buffered Saline (PBS, pH 7.4), HEPES-buffered saline, or Tris-HCl buffer | The choice of buffer can be application-dependent. |
| Hydration Temperature | 75 - 80 °C | This should be above the phase transition temperature of the lipid. |
| Extrusion Temperature | 75 - 80 °C | Maintained using a heated extruder block. |
| Polycarbonate Membrane Pore Size | 100 nm | For the preparation of large unilamellar vesicles (LUVs). |
| Number of Extrusion Cycles | 11 - 21 passes | An odd number of passes ensures the final sample is extruded through the membrane. |
| Characterization | ||
| Mean Diameter (Z-average) | ~100 - 120 nm | Dependent on the extrusion membrane pore size. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse population of liposomes. |
| Storage | 2 - 8 °C | For short-term storage (up to 1 week). Avoid freezing. |
Experimental Protocols
Materials
-
This compound powder
-
Chloroform (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen or Argon gas
-
Round-bottom flask (e.g., 50 mL)
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Liposome extruder with a heating block
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Glass vials
Equipment
-
Analytical balance
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
Method
1. Lipid Film Hydration
-
Lipid Dissolution: Weigh the desired amount of this compound powder and transfer it to a clean, dry round-bottom flask. Dissolve the lipid in chloroform to a final concentration of 10-20 mg/mL.[1] Gently swirl the flask to ensure the lipid is completely dissolved, resulting in a clear solution.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. A water bath set to 30-40°C can facilitate the evaporation process. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: Once the bulk of the solvent has been removed, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed (75-80°C) hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The lamellar to hexagonal phase transition temperature (T(H)) for the closely related dioleoyl-MMPE is approximately 73°C; therefore, hydrating above this temperature is recommended to ensure the lipids are in a fluid and well-hydrated state.
-
Vesicle Formation: Immediately after adding the buffer, agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes of intermittent agitation while maintaining the temperature above the lipid's phase transition temperature.
2. Liposome Extrusion
-
Extruder Assembly: Assemble the mini-extruder with two 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.
-
Heating: Place the assembled extruder into the heating block and allow it to equilibrate to 75-80°C.
-
Loading: Draw the MLV suspension into one of the gas-tight syringes. Connect the loaded syringe to one end of the extruder and an empty syringe to the other end.
-
Extrusion: Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe. Repeat this process for a total of 11 to 21 passes. An odd number of passes ensures that the final liposome suspension is in the alternate syringe.
-
Collection: After the final pass, carefully remove the syringe containing the now translucent liposome suspension. Transfer the liposomes to a clean glass vial for storage.
3. Characterization and Storage
-
Size Analysis: Determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of liposomes.
-
Storage: For short-term use, store the liposome suspension at 2-8°C. It is advisable to use the liposomes within one week. Avoid freezing the liposome suspension as this can disrupt the vesicle structure. For longer-term storage, stability studies should be conducted.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound liposomes.
References
Application Notes: Utilizing 18:1 Monomethyl PE in Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity, a critical parameter of the cell membrane, influences a vast array of cellular processes including signal transduction, protein function, and cellular transport. The lipid composition of the bilayer is a primary determinant of its fluidity. Phosphatidylethanolamine (PE) is a major component of eukaryotic membranes that, due to its small headgroup and ability to form hydrogen bonds, tends to increase membrane rigidity.[1][2] The enzymatic methylation of PE to form monomethyl PE (MMPE), dimethyl PE (DMPE), and finally phosphatidylcholine (PC) is a key pathway in lipid metabolism that modulates membrane properties.[3][4]
This application note focuses on the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE or POPE-Me), a physiologically relevant monounsaturated MMPE, in the study of membrane fluidity. Understanding the impact of this specific lipid on bilayer dynamics is crucial for researchers investigating cellular signaling, membrane protein function, and for the rational design of lipid-based drug delivery systems.[5][6]
Principle
The introduction of a single methyl group to the headgroup of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) to form this compound alters the lipid's packing properties within a bilayer. This modification disrupts the tight packing and hydrogen bonding network characteristic of PE, leading to changes in membrane fluidity.[7][8] These changes can be quantitatively assessed using biophysical techniques such as fluorescence anisotropy and differential scanning calorimetry (DSC).
-
Fluorescence Anisotropy: This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[9][10] The rotational motion of the probe is restricted by the viscosity of its environment. By measuring the polarization of the emitted fluorescence, one can determine the steady-state fluorescence anisotropy (r), which is inversely proportional to membrane fluidity.[10] An increase in anisotropy indicates a decrease in membrane fluidity.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[11] For lipid vesicles, DSC can detect the gel-to-liquid crystalline phase transition temperature (Tm).[12] Changes in lipid composition that alter membrane packing will shift the Tm. A decrease in Tm is generally associated with an increase in membrane fluidity at a given temperature.
Applications
-
Investigating the Role of PE N-Methylation in Cellular Processes: By incorporating this compound into model membranes, researchers can mimic an intermediate step in the PE to PC conversion pathway and study its specific effects on membrane-associated proteins and signaling events.[3][4]
-
Modulating Liposomal Drug Delivery Systems: The fluidity of liposomal carriers affects their stability, drug release characteristics, and interaction with target cells.[13] this compound can be used as a component to fine-tune the fluidity of liposomal formulations to optimize their therapeutic efficacy.
-
Basic Research into Lipid Biophysics: Studying the thermotropic behavior and fluidity of membranes containing this compound provides fundamental insights into the structure-function relationships of lipid bilayers.[4][14]
Data Presentation
The following tables summarize the expected quantitative effects of incorporating this compound into a lipid bilayer, based on data from closely related lipids.
Table 1: Expected Thermotropic Properties of this compound vs. POPE
| Lipid Species | Gel-to-Liquid Crystalline Transition (Tm) (°C) | Lamellar-to-Hexagonal Phase Transition (TH) (°C) |
| 1-Palmitoyl-2-oleoyl-PE (POPE) | ~25[15] | ~71[8] |
| 1-Palmitoyl-2-oleoyl-Monomethyl PE (POPE-Me) (Expected) | Slightly lower than POPE | Significantly higher than POPE |
Note: The addition of a single methyl group to dioleoyl-PE (DOPE), a lipid with two 18:1 acyl chains, has been shown to significantly increase the TH from approximately 4°C to 73°C, indicating a stabilization of the lamellar phase.[16] A modest decrease in Tm is generally observed with N-methylation of PEs.[4][14]
Table 2: Representative Fluorescence Anisotropy Data for Model Membranes
| Membrane Composition | Fluorescence Anisotropy (r) of DPH at 25°C (Arbitrary Units) | Interpretation |
| 100% POPC | ~0.15 | High Fluidity |
| 80% POPC / 20% POPE | ~0.20 | Moderately Reduced Fluidity |
| 80% POPC / 20% this compound (Expected) | ~0.18 | Slightly Higher Fluidity than POPE-containing membrane |
Note: These values are illustrative. The absolute anisotropy values will depend on the specific experimental conditions. The expected trend is that the monomethylated PE will create a slightly more fluid membrane than its non-methylated counterpart when incorporated into a POPC bilayer, due to the disruption of intermolecular hydrogen bonding.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs containing this compound using the thin-film hydration and extrusion method.
Materials:
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound (POPE-Me)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Heating block for extruder
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of POPC and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing the flask. The temperature of the buffer should be above the Tm of all lipid components.
-
This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and the MLV suspension to a temperature above the Tm.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce a translucent suspension of LUVs.
-
Protocol 2: Determination of Membrane Fluidity by Steady-State Fluorescence Anisotropy
Materials:
-
LUV suspension (from Protocol 1)
-
DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution in tetrahydrofuran (B95107) (THF) or methanol
-
Buffer
-
Fluorometer equipped with polarizers
-
Temperature-controlled cuvette holder
Procedure:
-
Probe Incorporation:
-
Dilute the LUV suspension to the desired lipid concentration (e.g., 0.1-0.5 mM) in the buffer.
-
Add the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow for probe incorporation.
-
-
Fluorescence Anisotropy Measurement:
-
Equilibrate the sample in the temperature-controlled cuvette holder of the fluorometer.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[17]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).
-
Calculate the G-factor (instrumental correction factor) as G = IHV / IHH.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Protocol 3: Analysis of Thermotropic Properties by Differential Scanning Calorimetry (DSC)
Materials:
-
Concentrated LUV or MLV suspension (from Protocol 1)
-
Buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated lipid suspension (e.g., 1-5 mg/mL).
-
Degas the lipid suspension and the reference buffer prior to loading into the DSC cells.
-
-
DSC Measurement:
-
Load the lipid suspension into the sample cell and an equal volume of buffer into the reference cell of the DSC.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above the expected Tm.
-
Record the heat flow as a function of temperature.
-
Perform a cooling scan at the same rate.
-
Typically, the second heating scan is analyzed to ensure a consistent thermal history of the sample.[12]
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.
-
Visualizations
Caption: Experimental workflow for membrane fluidity studies.
Caption: PE N-methylation pathway and its effect on membrane properties.
Caption: Relationship between this compound and membrane fluidity.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase changes in supported planar bilayers of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental changes in synaptic membrane fluidity: a comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-[4-(trimethylamino)phenyl]-6-phenyl-1,3,5-hexatriene (TMA-DPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DPH Probe Method for Liposome-Membrane Fluidity Determination [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantitative Analysis of Monomethyl-Phosphatidylethanolamine (MMPE) Species by Shotgun Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction Monomethyl-phosphatidylethanolamine (MMPE) is a low-abundance intermediate lipid in the methylation pathway that converts phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) in the liver and other tissues. Due to its transient nature and low cellular concentration, the precise quantification of individual MMPE molecular species presents a significant analytical challenge. Shotgun lipidomics, which involves the direct infusion of a total lipid extract into a mass spectrometer, offers a high-throughput alternative to traditional liquid chromatography-based methods.[1][2] This application note details a robust protocol for the quantitative analysis of MMPE species using a shotgun lipidomics approach coupled with a chemical derivatization strategy. This method enhances the detection sensitivity of MMPE and allows for its simultaneous quantification alongside related phospholipids (B1166683) like PE, dimethyl-phosphatidylethanolamine (DMPE), and PC from a single sample extract.[3]
Experimental and Analytical Workflow
The overall workflow consists of four main stages: lipid extraction from the biological sample, chemical derivatization to create mass-tagged lipid species, direct infusion mass spectrometry for data acquisition, and finally, data processing for lipid identification and quantification.
Caption: Overall workflow for MMPE analysis.
Experimental Protocols
Protocol 1: Lipid Extraction (MTBE Method)
This protocol is adapted from established methyl-tert-butyl ether (MTBE) based extraction methods, which provide efficient extraction of a broad range of lipid classes.[4]
Materials:
-
Homogenized tissue (~10-20 mg) or cell pellet
-
Internal standards mixture (containing known quantities of non-endogenous lipid species)
-
Methanol (B129727) (MeOH), cold
-
Methyl-tert-butyl ether (MTBE), cold
-
Water (H₂O), MS-grade
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g at 4°C)
-
SpeedVac or nitrogen evaporator
Procedure:
-
Place the pre-weighed tissue homogenate or cell pellet into a glass tube.
-
Add the appropriate volume of the internal standards mixture.
-
Add 200 µL of cold methanol and 800 µL of cold MTBE.[4]
-
Vortex the mixture vigorously for 10 seconds.
-
Incubate at room temperature for 30 minutes.
-
Add 200 µL of MS-grade water to induce phase separation and vortex briefly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Dry the lipid extract completely using a SpeedVac or under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
Protocol 2: Chemical Derivatization using Deuterated Methyl Iodide
This "mass-tag" strategy uses deuterated methyl iodide (CD₃I) to methylate the primary and secondary amine headgroups of PE, MMPE, and DMPE, converting them all into PC species with unique mass shifts. This allows for their simultaneous detection and quantification using a common analytical method.
Materials:
-
Dried lipid extract
-
Deuterated methyl iodide (CD₃I)
-
Chloroform/Methanol (1:1, v/v)
-
Potassium hydroxide (B78521) (KOH) in methanol (0.2 M)
Procedure:
-
Reconstitute the dried lipid extract in 200 µL of chloroform/methanol (1:1, v/v).
-
Add 50 µL of 0.2 M methanolic KOH.
-
Add 10 µL of CD₃I.
-
Vortex the mixture and incubate at room temperature for 30 minutes in the dark.
-
The reaction converts PE, MMPE, and DMPE into their corresponding PC analogs with specific mass increases:
-
PE (+3 CD₃ groups) → PC-d9 (mass increase of 9 Da)
-
MMPE (+2 CD₃ groups) → PC-d6 (mass increase of 6 Da)
-
DMPE (+1 CD₃ group) → PC-d3 (mass increase of 3 Da)
-
Endogenous PC remains unchanged.
-
Caption: Derivatization scheme for mass-tagging.
Protocol 3: Shotgun Lipidomics Mass Spectrometry
The derivatized sample is directly infused into a high-resolution mass spectrometer. A multiple precursor ion scanning (MPIS) method is employed to specifically detect the derivatized species.
Instrumentation:
-
A hybrid quadrupole time-of-flight (QTOF) or triple quadrupole (QQQ) mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
Procedure:
-
Reconstitute the derivatized and dried lipid extract in an appropriate solvent for direct infusion, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).
-
Infuse the sample directly into the mass spectrometer using the nESI source.
-
Perform analysis in positive ion mode.
-
Set up a multiple precursor ion scanning experiment to detect the characteristic phosphorylcholine (B1220837) headgroup fragment at m/z 184.07, as well as the deuterated fragments.
-
Scan for precursors of the following fragment ions:
-
m/z 184.07: Detects endogenous PC species.
-
m/z 187.09: Detects derivatized DMPE species (PC-d3).
-
m/z 190.11: Detects derivatized MMPE species (PC-d6).
-
m/z 193.13: Detects derivatized PE species (PC-d9).
-
This approach allows for the specific detection and differentiation of each lipid class within a single analytical run.
Biological Context: PE Methylation Pathway
MMPE is a key intermediate in the stepwise methylation of PE to form PC, a critical pathway for membrane biosynthesis and cellular signaling.
Caption: The PE to PC methylation pathway.
Data Presentation and Quantification
The intensity of each detected precursor ion is used to quantify the corresponding lipid species relative to the spiked internal standards. Data is typically processed using specialized lipidomics software. The results can be summarized to compare lipid profiles across different experimental conditions.
Table 1: Example Raw Data from Precursor Ion Scans This table illustrates the type of data acquired for different MMPE species (represented as their PC-d6 derivatives) and an internal standard.
| Lipid Class | Detected Precursor (m/z) | Fragment Ion (m/z) | Ion Intensity (a.u.) | Putative Identification |
| MMPE (as PC-d6) | 766.6 | 190.11 | 1.5 x 10⁵ | MMPE (34:1) |
| MMPE (as PC-d6) | 792.6 | 190.11 | 8.9 x 10⁴ | MMPE (36:2) |
| MMPE (as PC-d6) | 794.6 | 190.11 | 4.1 x 10⁴ | MMPE (36:1) |
| Internal Std (PC) | 700.5 | 184.07 | 5.0 x 10⁶ | PC (14:0/14:0) |
Table 2: Example of Final Quantitative Data Summary This table shows a potential final output, comparing the absolute or relative amounts of specific MMPE species between a control and a treatment group.
| Lipid Species | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change | p-value |
| MMPE (34:1) | 15.2 ± 2.1 | 25.8 ± 3.5 | 1.70 | <0.05 |
| MMPE (36:2) | 8.9 ± 1.5 | 11.1 ± 1.9 | 1.25 | n.s. |
| MMPE (36:1) | 4.3 ± 0.9 | 9.5 ± 2.0 | 2.21 | <0.01 |
| Total MMPE | 28.4 ± 3.3 | 46.4 ± 5.1 | 1.63 | <0.01 |
Summary The described shotgun lipidomics workflow, enhanced by a chemical derivatization strategy, provides a sensitive, specific, and high-throughput method for the quantitative analysis of low-abundance MMPE species. This approach overcomes the limitations of direct detection and enables the comprehensive profiling of the PE methylation pathway, making it a valuable tool for researchers in metabolic disease, cell signaling, and drug development.
References
- 1. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. aocs.org [aocs.org]
- 3. Quantitative profiling of PE, MMPE, DMPE, and PC lipid species by multiple precursor ion scanning: a tool for monitoring PE metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Application Notes & Protocols for the Quantification of 18:1 Monomethyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-monomethyl-phosphatidylethanolamine (MMPE) and N,N-dimethyl-phosphatidylethanolamine (DMPE) are crucial intermediates in the de novo biosynthesis of phosphatidylcholine (PC) through the methylation of phosphatidylethanolamine (B1630911) (PE).[1] This pathway is particularly significant in the liver, especially under conditions of choline (B1196258) deficiency.[2] The accurate quantification of specific MMPE species, such as 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl), is essential for understanding the dynamics of this metabolic pathway and its implications in various physiological and pathological states, including diabetes.[2]
This document provides detailed application notes and protocols for the quantification of this compound using advanced analytical techniques.
Analytical Standards
The primary analytical standard for this application is this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl. This standard is commercially available from suppliers such as Avanti Polar Lipids.
Properties of this compound Analytical Standard:
| Property | Value |
| Chemical Formula | C₄₂H₈₀NO₈P |
| Molecular Weight | 758.06 g/mol |
| CAS Number | 96687-23-9 |
| Purity | >99% (TLC) |
| Form | Powder |
| Storage Temperature | -20°C |
Internal standards are critical for accurate quantification to account for variations in extraction efficiency and instrument response. A suitable internal standard for this analysis is a structurally similar lipid that is not endogenously present in the sample, such as di14:1 PC.
Signaling and Metabolic Pathway
This compound is an intermediate in the enzymatic conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC). This process involves a two-step methylation catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).
Caption: Biosynthesis of Phosphatidylcholine from Phosphatidylethanolamine.
Experimental Protocols
I. Lipid Extraction from Biological Samples
This protocol is adapted from established methods for the extraction of lipids from plasma and tissues.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Cold Methanol (B129727) containing a suitable internal standard (e.g., di14:1 PC)
-
Cold Methyl tert-butyl ether (MTBE)
-
LC/MS-grade Water
-
1.5 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL Eppendorf tube, add 10 µL of the biological sample.
-
Add 225 µL of cold methanol containing the internal standard and vortex for 10 seconds.
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).
II. "Mass-Tag" Derivatization for Enhanced Quantification
This method, based on chemical methylation, enhances the sensitivity and specificity of MMPE quantification.
Materials:
-
Dried lipid extract
-
Deuterated methyl iodide (CD₃I)
-
Chloroform/Methanol (2:1, v/v)
Procedure:
-
Resuspend the dried lipid extract in 100 µL of chloroform/methanol (2:1, v/v).
-
Add 10 µL of 1 M NH₄OH in methanol.
-
Add 5 µL of CD₃I.
-
Incubate the reaction mixture at 90°C for 20 minutes in a sealed vial.
-
After cooling, dry the sample under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
This derivatization converts PE, MMPE, and DMPE into PC molecules with specific mass offsets of +9, +6, and +3 Da, respectively, allowing for their simultaneous and accurate quantification.
Caption: "Mass-Tag" Derivatization and Analysis Workflow.
III. LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system (e.g., Agilent 1290 Infinity LC)
-
Tandem quadrupole mass spectrometer (e.g., Agilent 6550 iFunnel Q-TOF MS)
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18)
-
Mobile Phase A: Water with 1.5 mM ammonium formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 2 mM ammonium formate and 0.15% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound (as a PC species with a +6 Da shift) and the internal standard should be established.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the LC-MS/MS analysis.
| Sample ID | Analyte | Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Concentration (pmol/µL) |
| Control 1 | 18:1 MMPE-d6 | 150,000 | 300,000 | 0.50 | 5.0 |
| Control 2 | 18:1 MMPE-d6 | 165,000 | 310,000 | 0.53 | 5.3 |
| Treatment 1 | 18:1 MMPE-d6 | 250,000 | 290,000 | 0.86 | 8.6 |
| Treatment 2 | 18:1 MMPE-d6 | 275,000 | 305,000 | 0.90 | 9.0 |
Linearity of the Method: The linearity of the method should be assessed by preparing a calibration curve with known concentrations of the this compound standard. A broad linear dynamic range of over 2500-fold has been reported for similar methods.
| Standard Concentration (pmol/µL) | Response Ratio |
| 0.1 | 0.01 |
| 0.5 | 0.05 |
| 1.0 | 0.10 |
| 5.0 | 0.50 |
| 10.0 | 1.00 |
| 50.0 | 5.00 |
Conclusion
The described protocols, utilizing a "mass-tag" derivatization strategy coupled with LC-MS/MS, provide a robust and sensitive method for the accurate quantification of this compound in biological samples. This approach allows for a detailed investigation of the PE methylation pathway and its role in cellular metabolism and disease. The use of appropriate analytical and internal standards is paramount for achieving reliable and reproducible results.
References
- 1. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic-mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of 18:1 Monomethyl-Phosphatidylethanolamine (18:1 MMPE) from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction of 18:1 Monomethyl-Phosphatidylethanolamine (18:1 MMPE), a key intermediate in the methylation pathway of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), from cultured mammalian cells. The described method is a modification of the widely used Bligh and Dyer technique, optimized for the recovery of polar phospholipids (B1166683) for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Monomethyl-phosphatidylethanolamine (MMPE) is a low-abundance phospholipid that plays a crucial role in membrane biology and cellular signaling. The specific molecular species, 18:1 MMPE, is of interest in various research areas, including lipid metabolism and the study of diseases where alterations in phospholipid methylation pathways are implicated. Accurate quantification of 18:1 MMPE requires an efficient and reproducible extraction method that minimizes degradation and ensures high recovery from cellular matrices.
The presented protocol is based on a liquid-liquid extraction procedure that utilizes a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids, followed by a phase separation step to remove non-lipid contaminants. This method is suitable for a variety of cultured cell types and is compatible with downstream quantitative lipidomics workflows.
Experimental Protocols
Materials and Reagents
-
Cells: Cultured mammalian cells grown to the desired confluency.
-
Phosphate-Buffered Saline (PBS): Ice-cold, pH 7.4.
-
Chloroform (CHCl₃): HPLC grade or higher. It is crucial to use fresh solvents to avoid potential contaminants that can interfere with mass spectrometry analysis[1].
-
Methanol (MeOH): HPLC grade or higher.
-
Deionized Water: High-purity, 18 MΩ·cm.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated or odd-chain MMPE species, should be added to the extraction solvent to correct for extraction efficiency and instrument variability.
-
Glass centrifuge tubes with PTFE-lined caps: To prevent leaching of plasticizers.
-
Vortex mixer.
-
Centrifuge: Capable of operating at 1000 x g at room temperature.
-
Pipettes: Glass or solvent-compatible tips.
-
Nitrogen evaporator or vacuum concentrator.
Protocol for Lipid Extraction from Cultured Cells
This protocol is adapted from the Bligh and Dyer method, which is well-suited for the extraction of phospholipids from cell suspensions and tissue homogenates[2].
-
Cell Harvesting and Washing:
-
Aspirate the culture medium from the cell culture plate or flask.
-
Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Scrape the cells into a known volume of ice-cold PBS and transfer the cell suspension to a glass centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of deionized water.
-
-
Lipid Extraction:
-
To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.[2][3]
-
Vortex the mixture vigorously for 15 minutes to ensure thorough extraction and to disrupt cell membranes.[4]
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.[2][3]
-
Finally, add 1.25 mL of deionized water and vortex for another minute. This will induce phase separation.[2][3]
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 1000 x g for 10 minutes at room temperature. This will result in a two-phase system with a protein disk at the interface.[3]
-
The lower phase is the organic layer containing the lipids, while the upper phase is the aqueous layer.
-
Carefully insert a glass Pasteur pipette through the upper aqueous phase and the protein disk to collect the lower organic phase.[2] To avoid contamination from the aqueous phase, it is recommended to leave a small amount of the organic phase behind.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the collected lower organic phase to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent for your downstream analysis (e.g., 100 µL of methanol or a mobile phase-compatible solvent for LC-MS/MS).
-
Store the reconstituted lipid extract at -80°C until analysis.
-
Data Presentation
The following table summarizes the solvent volumes for the lipid extraction protocol based on the Bligh and Dyer method for a 1 mL aqueous sample.
| Reagent/Solvent | Volume (mL) | Ratio (v/v) | Purpose | Reference |
| Cell Suspension (in water) | 1.0 | - | Sample | [2][3] |
| Chloroform:Methanol | 3.75 | 1:2 | Initial single-phase extraction of lipids | [2][3] |
| Chloroform | 1.25 | - | Adjustment to final Chloroform:Methanol ratio | [2][3] |
| Deionized Water | 1.25 | - | Induction of phase separation | [2][3] |
| Final Solvent Ratio | 7.25 | 2:2:1.8 | Chloroform:Methanol:Water |
Mandatory Visualization
Caption: Workflow for the extraction of 18:1 Monomethyl PE from cells.
Caption: PE methylation pathway to PC, highlighting this compound.
References
Troubleshooting & Optimization
Technical Support Center: 18:1 Monomethyl PE Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying 18:1 Monomethyl-Phosphatidylethanolamine (18:1 MMPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying 18:1 Monomethyl PE?
The accurate identification of this compound is often complicated by several factors:
-
Isomeric and Isobaric Overlap: A major challenge is distinguishing 18:1 MMPE from its isomers, which have the same mass. This includes positional isomers of the 18:1 fatty acyl chain (e.g., Δ9 vs. Δ11) and sn-positional isomers (where the 18:1 chain is at the sn-1 or sn-2 position of the glycerol (B35011) backbone). Additionally, other lipid species can be isobaric, having the same nominal mass as 18:1 MMPE, which can lead to misidentification. For instance, phosphatidylcholine (PC) species like PC 33:1 can be isomeric with phosphatidylethanolamine (B1630911) (PE) 36:1, and similar overlaps can occur with methylated PE species.[1]
-
Co-elution in Chromatography: Inadequate liquid chromatography (LC) separation can result in the co-elution of these isomers and isobars, making it difficult to distinguish them based on mass spectrometry (MS) alone.[2]
-
Ambiguous Fragmentation Patterns: While tandem mass spectrometry (MS/MS) is essential for structural elucidation, the fragmentation patterns can sometimes be ambiguous or misinterpreted, especially with in-source fragmentation.[1][3]
-
Low Abundance: MMPE is often a low-abundance lipid species compared to its precursor PE and the downstream product phosphatidylcholine (PC), which can make its detection and accurate quantification challenging due to ion suppression effects from more abundant lipids.[4]
-
Inconsistent Software Identification: Lipidomics data analysis software can sometimes provide inconsistent or incorrect identifications, necessitating careful manual validation of the results.
Q2: Which characteristic fragment ions should I look for in the MS/MS spectrum to identify Monomethyl PE?
In positive ion mode mass spectrometry, the fragmentation of MMPE can yield several characteristic ions. One key diagnostic feature is the neutral loss of the N-methyl phosphoethanolamine headgroup.
| Precursor Ion Type | Fragmentation Event | Resultant m/z | Notes |
| [M+H]⁺ | Neutral Loss of N-methyl phosphoethanolamine | NL 155.03 Da | This neutral loss is a key indicator for the presence of an MMPE species. |
| [M+H]⁺ | Headgroup-specific fragment ions | m/z 140.01 and 154.03 | These fragment ions can help to distinguish between PE and MMPE head groups. |
It's important to compare the fragmentation spectrum with that of a known standard whenever possible to confirm the identity.
Q3: How can I differentiate between sn-1 and sn-2 positional isomers of this compound?
Distinguishing between sn-1 and sn-2 isomers of 18:1 MMPE is a significant analytical challenge. The relative abundance of fragment ions corresponding to the loss of the fatty acyl chains can provide clues, but this is not always definitive. For PE lipids, the formation of the carboxylate anion and ketene (B1206846) loss is reportedly more favorable at the sn-2 position under low-energy collision-induced dissociation (CID).
A more robust method involves enzymatic digestion with phospholipase A2 (PLA2), which specifically cleaves the fatty acid at the sn-2 position. Analysis of the resulting lysophospholipid and free fatty acid can then confirm the original positions of the fatty acyl chains.
Troubleshooting Guides
Problem 1: Poor chromatographic peak shape or resolution for 18:1 MMPE.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For lipidomics, reversed-phase chromatography is commonly used. Consider using a C18 or a C30 column, as the latter can provide better separation for isomeric lipids. |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase composition is appropriate for lipid separation. Common mobile phases include gradients of acetonitrile (B52724) and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization. |
| Injection of Sample in a Strong Solvent | Injecting the sample in a solvent that is stronger than the initial mobile phase can lead to peak splitting and broadening. If possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | If you have analyzed many complex samples, the column may be contaminated. Try flushing the column with a strong solvent like isopropanol. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This typically requires at least 10 column volumes. |
Problem 2: Suspected misidentification of 18:1 MMPE due to an isobaric interference.
This workflow can help you to systematically investigate and resolve suspected misidentifications.
Caption: A logical workflow for troubleshooting suspected isobaric interference in 18:1 MMPE identification.
Problem 3: Low signal intensity or poor quantification of 18:1 MMPE.
| Possible Cause | Suggested Solution |
| Ion Suppression | Co-eluting, high-abundance lipids like PC and PE can suppress the ionization of MMPE. Improve chromatographic separation to move MMPE away from these species. |
| Incorrect Ionization Mode | While positive ion mode is common, check if negative ion mode provides better sensitivity for your specific instrument and conditions. |
| Suboptimal MS Source Parameters | Optimize ion source parameters such as temperature and voltages to ensure efficient ionization of MMPE. |
| Sample Degradation | Ensure samples are prepared freshly and stored properly to prevent degradation of lipids. |
| Inappropriate Internal Standard | For quantification, use a deuterated or ¹³C-labeled MMPE internal standard with the same acyl chain composition if possible. If not available, use a standard from the same lipid class with a similar chain length and saturation. |
Experimental Protocols
Protocol 1: Lipid Extraction (Bligh & Dyer Method)
This is a widely used method for extracting lipids from biological samples.
-
Homogenize the sample in a mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v).
-
After a brief incubation, add more chloroform and water to bring the ratio to 2:2:1.8 (v/v/v).
-
Centrifuge the mixture to separate the phases.
-
The lipids will be in the lower chloroform phase. Collect this phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
Signaling Pathways and Workflows
Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
18:1 MMPE is an intermediate in the PEMT pathway, which converts phosphatidylethanolamine (PE) to phosphatidylcholine (PC) in the liver. Understanding this pathway can provide context for the biological relevance of MMPE.
Caption: The sequential methylation of PE to PC via the PEMT pathway.
References
- 1. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 18:1 Monomethyl PE Extraction from Tissues
Welcome to the technical support center for the optimization of 18:1 Monomethyl PE (MMP) extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMP), and why is its extraction challenging?
A1: this compound (phosphatidylethanolamine) is a glycerophospholipid that serves as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). Its extraction can be challenging due to its amphipathic nature, possessing both a polar headgroup and a nonpolar fatty acyl tail. This characteristic means its solubility can be intermediate between highly polar and nonpolar lipids, making its complete extraction sensitive to the choice of solvent system. Furthermore, as a low-abundance lipid, its recovery can be affected by matrix effects and the presence of more abundant lipid species.
Q2: Which are the most common methods for extracting MMP from tissues?
A2: The most widely used methods for total lipid extraction, including MMP, are the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) methods.[1][2][3] These methods utilize a combination of polar and nonpolar solvents to disrupt cell membranes and efficiently solubilize a broad range of lipids.
Q3: Is there a single best method for MMP extraction from all tissue types?
A3: The optimal extraction method can be tissue-dependent. For instance, a study on mouse tissues suggested that the Folch method is optimal for the pancreas, spleen, brain, and plasma, while a method using a mixture of methanol (B129727), MTBE, and chloroform (B151607) (MMC) or a butanol/methanol (BUME) method may be more favorable for the liver or intestine.[4] It is recommended to perform a preliminary comparison of different methods for your specific tissue of interest to determine the most efficient one.
Q4: How critical is tissue handling and storage prior to extraction?
A4: Immediate processing of fresh tissues is crucial to prevent enzymatic degradation of lipids by phospholipases.[5] If immediate extraction is not possible, tissues should be rapidly frozen, for example in liquid nitrogen, and stored at -80°C to minimize enzymatic activity and lipid oxidation.[5]
Q5: Does this compound have a direct signaling role?
A5: Current scientific literature primarily identifies this compound as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[1][5][6][7] While the ratio of PC to PE is known to be critical for cellular functions and has been implicated in signaling pathways such as insulin (B600854) signaling, a direct signaling role for MMP itself has not been well-established.[2][3]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Solvent Polarity | Optimize the solvent ratio in your chosen method (e.g., chloroform:methanol in Folch). For moderately polar lipids like MMP, the polarity of the extraction solvent is critical.[8][9][10] | The monomethylated headgroup of MMP gives it a polarity intermediate between PE and dimethyl-PE. A solvent system that is too polar may not efficiently extract it from the tissue matrix, while a system that is too nonpolar may not effectively solubilize it. |
| Incomplete Tissue Homogenization | Ensure thorough homogenization of the tissue sample to break down cell structures and allow for complete solvent penetration. | Inadequate homogenization will leave lipids trapped within cells and subcellular compartments, leading to incomplete extraction. |
| Insufficient Solvent Volume | Increase the solvent-to-tissue ratio. A common recommendation is a 20:1 ratio (v/w) of solvent to tissue.[11][12] | A low solvent volume may become saturated with more abundant lipids, preventing the complete extraction of less abundant species like MMP. |
| Analyte Loss During Phase Separation | Ensure the correct ratio of solvents and water is used to achieve proper phase separation. For the Folch method, the final ratio of chloroform:methanol:water should be close to 8:4:3.[1] Avoid aspirating the interface between the aqueous and organic layers. | An incorrect solvent ratio can lead to the loss of polar lipids into the aqueous phase or the formation of a single-phase system where non-lipid contaminants are not efficiently removed. |
| Precipitation of MMP with Proteins | If using a protein precipitation step, ensure that MMP is not co-precipitating. This can be checked by analyzing the protein pellet for the presence of the analyte. | While less common for lipids, some amphipathic molecules can associate with proteins and be lost during precipitation. |
Issue 2: Poor Reproducibility of Extraction
| Potential Cause | Recommended Solution | Explanation |
| Inconsistent Tissue Aliquots | Use a consistent and accurate method for aliquoting tissue samples, such as weighing frozen tissue powder. | Variation in the starting amount of tissue will lead to variability in the final amount of extracted lipid. |
| Formation of Emulsions | To prevent emulsions, use gentle mixing (inversion) instead of vigorous shaking. To break up emulsions, centrifugation at a higher speed or the addition of a small amount of salt (e.g., NaCl) to the aqueous phase can be effective.[1] | Emulsions are stable mixtures of the aqueous and organic phases, often caused by the presence of detergents or high concentrations of certain lipids, and they can trap analytes, leading to inconsistent recovery.[1] |
| Variable Evaporation of Solvents | Use a consistent method for solvent evaporation, such as a gentle stream of nitrogen gas at a controlled temperature. Avoid overheating, which can lead to the degradation of lipids. | Inconsistent evaporation can lead to variations in the final concentration of the lipid extract and potential loss of more volatile lipids. |
| pH Fluctuations | Ensure the pH of the extraction system is controlled, especially if the tissue is acidic or basic. While the stability of MMP at different pH values is not extensively documented, extreme pH can cause hydrolysis of phospholipids. | Changes in pH can alter the ionization state of the lipid headgroup, affecting its partitioning between the aqueous and organic phases. |
Data Presentation
Table 1: Qualitative Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh and Dyer Method | MTBE Method |
| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol | Methyl-tert-butyl ether, Methanol |
| Principle | Two-step extraction with a high solvent-to-sample ratio, followed by a wash to remove non-lipid contaminants.[1][4] | A modification of the Folch method with a lower solvent-to-sample ratio, assuming a certain water content in the tissue.[4][12] | Uses a less toxic and less dense solvent than chloroform, where the lipid-containing organic phase forms the upper layer, simplifying collection.[3][4] |
| General Suitability | Considered a "gold standard" for a broad range of lipids and is effective for various tissue types.[4] | Often preferred for samples with high water content, like biological fluids. | A good alternative to chloroform-based methods, offering similar or better recovery for many lipid classes and is amenable to automation.[4][6] |
Table 2: Quantitative Comparison of Extraction Efficiencies for Phospholipids
| Extraction Method | Average Recovery Rate (%) for Phospholipid Mix | Key Considerations |
| Methanol:MTBE:Chloroform (MMC) | 97.8% | A study showed this combination to be highly efficient for a standard mix of lipids. |
| MTBE | 89.0% | Generally provides good recovery for a broad range of lipids and is a safer alternative to chloroform.[6] Recovery of some polar lipids like lysophosphatidylcholines may be lower compared to other methods.[5] |
| Folch | 86.6% | A robust and widely used method, but involves the use of toxic chloroform.[12] |
| Bligh & Dyer | 77.7% | The lower solvent-to-sample ratio may result in lower recovery for tissues with high lipid content.[12] |
Note: The recovery rates presented are based on a study using a standard mixture of lipids and may vary depending on the specific tissue matrix and the molecular species of interest. It is always recommended to validate the chosen method for your specific application.
Experimental Protocols
Protocol 1: Modified Folch Method for Tissue Lipid Extraction
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 2 mL of a cold chloroform:methanol (2:1, v/v) mixture using a mechanical homogenizer.
-
Incubation: Incubate the homogenate for 1 hour at room temperature with gentle agitation.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol or chloroform:methanol 1:1, v/v).
Protocol 2: Methyl-tert-butyl ether (MTBE) Method for Tissue Lipid Extraction
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 200 µL of methanol.
-
Addition of MTBE: Add 800 µL of MTBE and vortex thoroughly.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle agitation.
-
Phase Separation: Add 200 µL of water to induce phase separation and vortex.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Collect the upper organic (MTBE) phase.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.
Visualizations
Caption: General workflow for this compound extraction from tissues.
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
- 1. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for phosphatidylcholine and phosphatidylethanolamine in hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implication of phosphatidylethanolamine N-methyltransferase in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in 18:1 Monomethyl PE Mass Spectrometry Analysis
Welcome to the technical support center for mass spectrometry analysis of 18:1 Monomethyl Phosphatidylethanolamine (B1630911) (PE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the mass spectrometry analysis of 18:1 Monomethyl PE.
Q1: I am seeing a peak at the expected m/z for this compound, but I suspect it might be an isobaric interference. What are the common isobaric interferents and how can I differentiate them?
A1: Isobaric interference is a frequent challenge in lipidomics, where different lipid species have the same nominal mass-to-charge ratio. For this compound (dioleoyl), with an exact mass of 757.562 , potential isobaric interferents include other lipid classes with the same total number of carbons and degrees of unsaturation.
Common Potential Isobaric Interferences:
-
Phosphatidylcholines (PC): A PC with a total of 35 carbons and 2 double bonds (e.g., PC(35:2)) can be isobaric.
-
Phosphatidic Acids (PA): A PA with a total of 38 carbons and 2 double bonds (e.g., PA(38:2)) can also present as an isobaric interference.
Data Comparison Table:
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Adduct Form ([M+H]⁺) |
| This compound | C₄₂H₈₀NO₈P | 757.562 | 758.570 |
| Phosphatidylcholine (35:2) | C₄₀H₇₈NO₈P | 759.544 | 760.552 |
| Phosphatidic Acid (38:2) | C₃₈H₇₁O₈P | 698.481 | 699.489 |
Troubleshooting Workflow for Isobaric Interference:
Caption: Troubleshooting workflow for isobaric interference.
Differentiation Strategies:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to resolve small mass differences between your analyte and potential interferents. As shown in the table, the exact masses are slightly different.
-
Tandem Mass Spectrometry (MS/MS): This is the most definitive method. The fragmentation patterns of this compound, PC, and PA are distinct.
-
This compound: Will show a characteristic neutral loss of the monomethyl-ethanolamine headgroup. A key diagnostic ion is the neutral loss of 155 Da (C₃H₉NO₄P).[1][2]
-
Phosphatidylcholine (PC): Will produce a highly abundant product ion at m/z 184.073, corresponding to the phosphocholine (B91661) headgroup.[3][4]
-
Phosphatidic Acid (PA): In positive mode, PAs often show a neutral loss of the headgroup (H₃PO₄), which is 98 Da.[5] In negative mode, they produce characteristic fragments of the fatty acyl chains.
-
Comparative Fragmentation Table:
| Precursor Ion | Primary Diagnostic Fragment(s) (Positive Mode) |
| [this compound+H]⁺ | Neutral loss of 155 Da |
| [PC(35:2)+H]⁺ | Product ion at m/z 184.073 |
| [PA(38:2)+H]⁺ | Neutral loss of 98 Da |
Q2: My signal for this compound is weak or inconsistent. What are the likely causes and how can I improve it?
A2: Weak or inconsistent signals can stem from several factors, including sample preparation, matrix effects, and instrument settings.
Troubleshooting Low Signal Intensity:
Caption: Steps to troubleshoot weak or inconsistent signals.
Potential Causes and Solutions:
-
Inefficient Extraction: Ensure your lipid extraction protocol is robust. A common and effective method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system.
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.
-
Improve Chromatographic Separation: Optimize your LC gradient to separate this compound from the bulk of other phospholipids.
-
Sample Dilution: Diluting your sample can sometimes mitigate ion suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard for a similar PE species can help to normalize for signal variability.
-
-
Suboptimal MS Parameters:
-
Ion Source: Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your analyte.
-
Collision Energy: If performing MS/MS, ensure the collision energy is optimized for the fragmentation of this compound.
-
Q3: I am observing unexpected adducts of this compound. Is this normal and how should I handle it?
A3: It is common to observe multiple adducts of a lipid in ESI-MS. Besides the protonated molecule [M+H]⁺, you may also see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are trace amounts of these salts in your sample or mobile phase.
Common Adducts of this compound:
| Adduct Form | m/z |
| [M+H]⁺ | 758.570 |
| [M+Na]⁺ | 780.552 |
| [M+K]⁺ | 796.526 |
Recommendations:
-
Consistency is Key: For quantitative analysis, it is crucial to be consistent in which adduct you use for quantification across all samples.
-
Summing Adducts: A robust method is to sum the intensities of all observed adducts for a more accurate representation of the total analyte amount.
-
Mobile Phase Modifiers: The use of additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in the mobile phase can promote the formation of a single, preferred adduct, simplifying data analysis.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound.
Lipid Extraction from Plasma/Serum
This protocol is a standard liquid-liquid extraction method for plasma or serum samples.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate internal standard.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Add 400 µL of water and vortex for another 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
-
Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the collected organic phase under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
This is a general reverse-phase LC-MS/MS method suitable for the analysis of phosphatidylethanolamines.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS followed by data-dependent MS/MS.
-
Full Scan Range: m/z 300-1200.
-
MS/MS: Isolate the precursor ion of this compound ([M+H]⁺ at m/z 758.57) and fragment using an appropriate collision energy. Monitor for the characteristic neutral loss of 155 Da.
-
Signaling Pathway
Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
This compound is an intermediate in the PEMT pathway, which is primarily active in the liver. This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE) through three sequential methylation steps.[6][7][8]
Caption: The PEMT pathway for PC biosynthesis.
This pathway involves the enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) and the methyl donor S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH) in each step.[6][7][8] The formation of this compound is the first committed step in this conversion. This pathway is crucial for maintaining the correct PC/PE ratio in cellular membranes, which is vital for membrane integrity and function.[6] Dysregulation of the PEMT pathway has been implicated in various metabolic diseases.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Lipid specific molecular ion emission as a function of the primary ion characteristics in TOF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Degradation of 18:1 Monomethyl PE Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample shows unexpected peaks during analysis. What could be the cause?
A1: The appearance of unexpected peaks during analysis by methods such as HPLC or LC-MS is often indicative of sample degradation. The two primary non-enzymatic degradation pathways for unsaturated phospholipids (B1166683) like this compound are hydrolysis and oxidation.
-
Hydrolysis: This process involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, releasing free fatty acids (in this case, oleic acid) and forming lysophospholipids (1-oleoyl-sn-glycero-3-phosphoethanolamine-N-methyl or 2-oleoyl-sn-glycero-3-phosphoethanolamine-N-methyl).[1]
-
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, which can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones.[1]
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the sample has been stored at the recommended temperature of -20°C in a tightly sealed glass container under an inert atmosphere (argon or nitrogen).[2] Unsaturated lipids are particularly prone to degradation if not stored properly.
-
Check Solvent Purity: Ensure that the solvents used to dissolve the this compound are of high purity and free from water and oxidizing contaminants.
-
Minimize Exposure to Air and Light: During handling, minimize the sample's exposure to air and light to reduce the risk of oxidation.
-
Analyze for Degradation Products: Use analytical techniques such as TLC, HPLC, or LC-MS/MS to identify the degradation products. The presence of lysophospholipids or oxidized fatty acids can confirm the degradation pathway.
Q2: How can I prevent the degradation of my this compound samples during storage and experiments?
A2: Proper handling and storage are crucial for maintaining the integrity of your this compound samples.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower.[3] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Under an inert gas (argon or nitrogen). | Minimizes contact with oxygen, thereby preventing oxidation. |
| Container | Tightly sealed glass vials with Teflon-lined caps.[2] | Prevents contamination from plasticizers and minimizes exposure to air and moisture. |
| Solvent | High-purity organic solvent (e.g., chloroform, ethanol). | Unsaturated lipids are more stable in organic solvents than as dry powders or in aqueous solutions. |
Experimental Best Practices:
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use whenever possible.
-
Work on Ice: Keep samples on ice during experimental procedures to minimize thermal degradation.
-
Use Degassed Buffers: If working with aqueous solutions, use buffers that have been degassed and purged with an inert gas to remove dissolved oxygen.
-
Consider Antioxidants: For applications where it will not interfere with the experiment, the addition of a small amount of an antioxidant like BHT can help prevent oxidation.
-
Control pH: Maintain a pH between 6.0 and 7.0 for aqueous preparations, as both acidic and basic conditions can accelerate hydrolysis.
Q3: What is the expected stability of this compound in an aqueous solution?
Hydrolysis Rates of Phosphatidylcholine in Aqueous Solution at pH 6.5
| Temperature | Approximate Degradation after 8 days |
| 4°C | Minimal |
| 82°C | > 40% |
Q4: Can enzymes in my experimental system be degrading my this compound?
A4: Yes, various enzymes can potentially degrade this compound.
-
Phospholipases: Phospholipase A1, A2, C, and D can cleave different bonds in the phospholipid structure. For instance, Phospholipase D would hydrolyze the phosphodiester bond, releasing phosphatidic acid and N-methylethanolamine.
-
Esterases: Non-specific esterases can also hydrolyze the fatty acid ester bonds.
Troubleshooting Enzymatic Degradation:
-
Use Protease/Phospholipase Inhibitors: If the presence of enzymes is suspected in your sample matrix (e.g., cell lysates, biological fluids), consider adding a cocktail of appropriate inhibitors.
-
Heat Inactivation: For some experimental setups, heat-inactivating the sample (e.g., by boiling) prior to the addition of this compound can denature and inactivate degrading enzymes.
-
Sample Purification: Purifying the component of interest from your sample matrix before adding the lipid can remove contaminating enzymes.
Experimental Protocols
Protocol 1: Assessment of this compound Degradation by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of hydrolysis and oxidation of this compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing solvent: e.g., chloroform/methanol (B129727)/water (65:25:4, v/v/v)
-
Visualization reagent:
-
Iodine vapor for detecting lipids.
-
Molybdenum blue spray for detecting phospholipids.
-
UV lamp (254 nm) if the plate has a fluorescent indicator.
-
-
This compound sample and a fresh, undegraded standard.
-
Lysophosphatidylethanolamine standard (optional).
Procedure:
-
Spot a small amount of your this compound sample and the fresh standard onto the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots using your chosen method.
Interpretation:
-
The undegraded this compound should appear as a single spot.
-
Hydrolysis products, such as lysophosphatidylethanolamine, will have a lower Rf value and appear as a separate spot closer to the origin.
-
Oxidation products may appear as streaks or multiple spots with slightly different Rf values than the parent compound.
Protocol 2: Quantitative Analysis of this compound and its Hydrolysis Products by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying this compound and its degradation products.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
C18 reversed-phase column.
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable organic solvent (e.g., methanol or isopropanol).
-
LC Separation: Inject the sample onto the C18 column and elute with a gradient of mobile phase A and B. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Return to 30% B
-
22-25 min: Re-equilibrate at 30% B
-
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transitions for this compound and its potential degradation products.
-
This compound: Monitor for the precursor ion [M+H]+ and characteristic fragment ions.
-
1-oleoyl-lyso-MPE / 2-oleoyl-lyso-MPE: Monitor for the corresponding [M+H]+ precursor ion and its fragments.
-
Oleic Acid: Monitor for the [M+H]+ precursor ion.
-
-
Quantification: Create calibration curves using standards of known concentrations for this compound and its degradation products to quantify their amounts in the sample.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling and analyzing this compound.
References
Technical Support Center: Purification of Synthetic 18:1 Monomethyl PE
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of synthetic this compound?
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl | [3] |
| Molecular Formula | C₄₂H₈₀NO₈P | [3] |
| Formula Weight | 758.06 g/mol | [3] |
| Purity Specification | >99% | [4][5] |
| Appearance | Varies (often a solid or waxy solid) | - |
| Storage Temperature | -20°C | [3] |
| Recommended Stability | 1 Year at -20°C in an appropriate solvent | [3] |
Q2: How should I store and handle synthetic this compound to ensure its stability?
A2: To prevent degradation, this compound should be stored at -20°C.[3] It is susceptible to oxidation and hydrolysis.[6][7] For long-term storage, it is recommended to store the lipid dissolved in an organic solvent in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen).[8] Avoid repeated freeze-thaw cycles and exposure to light and oxygen.[8] Hydrolysis of the ester bonds can be accelerated by acidic or basic conditions and elevated temperatures.[9][10]
Q3: What are the common impurities found in synthetic this compound?
A3: Common impurities can arise from the synthetic route or degradation. These may include:
-
Starting materials or related phospholipids (B1166683): Such as 18:1 PE (phosphatidylethanolamine), 18:1 Dimethyl PE, and 18:1 PC (phosphatidylcholine).[11][12]
-
Lysophospholipids: Degradation products like 18:1 Lyso-Monomethyl PE, formed by the hydrolysis of one of the fatty acid chains.[13]
-
Oxidized species: Resulting from the oxidation of the unsaturated oleoyl (B10858665) (18:1) chains.[6]
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of this compound and identifying potential phospholipid impurities.
Materials:
-
Silica (B1680970) gel 60 TLC plates
-
Developing tank
-
Spotting capillaries
-
Solvents (HPLC grade): Chloroform (B151607), Methanol (B129727), Ammonium (B1175870) Hydroxide (B78521), Water
-
Visualization reagent (e.g., Molybdenum Blue spray, or phosphomolybdic acid stain)
-
Heat gun or oven
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v) to a final concentration of 1-5 mg/mL.
-
Spotting: Using a capillary, carefully spot 1-2 µL of the sample solution onto the TLC plate, about 1 cm from the bottom edge. If available, spot reference standards for PE, Dimethyl PE, and PC alongside the sample.
-
Developing: Prepare the mobile phase (see Table 2 for suggestions). Pour the solvent into the developing tank to a depth of ~0.5 cm. Cover the tank with a lid and allow the atmosphere to saturate for 15-20 minutes. Place the spotted TLC plate into the tank, ensuring the solvent level is below the spots.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top edge.
-
Visualization: Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Spray the plate with the chosen visualization reagent and gently heat with a heat gun until spots appear. Phospholipids will typically appear as blue-black spots with Molybdenum Blue.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the sample spot(s) to the standards to identify impurities. A pure sample should show a single, well-defined spot.
Table 2: Suggested TLC Solvent Systems for Phospholipid Separation
| Mobile Phase Composition (v/v/v) | Target Separation | Notes | Reference |
| Chloroform / Methanol / Ammonium Hydroxide (65:35:5) | General separation of PE, MMPE, DMPE, PC | A robust system for separating phospholipids based on headgroup polarity. | [14] |
| Chloroform / Methanol / Water (65:25:4) | Separation of major phospholipid classes | Good for general purity assessment. | - |
| Methanol / Dichloromethane (B109758) (5-10% MeOH) | For resolving more polar compounds | Adjust the percentage of methanol to optimize separation. | [15] |
Protocol 2: General Workflow for Purification by Flash Column Chromatography
This method is suitable for purifying gram-scale quantities of synthetic phospholipids.
Materials:
-
Flash chromatography system or glass column
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade) as determined by TLC analysis
-
Sample collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between this compound and its impurities, aiming for an Rf value of ~0.3 for the target compound.[16]
-
Column Packing: Pack the column with silica gel using the chosen non-polar solvent (slurry packing). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully pipette the solution onto the top of the silica bed.[17]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[17]
-
-
Elution: Begin elution with the selected mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture), is often effective for separating phospholipids.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum to remove any residual solvent.
Troubleshooting Guide
Q4: My TLC plate shows multiple spots or my HPLC chromatogram has unexpected peaks. What could be the cause?
A4: This indicates the presence of impurities.
-
Possible Cause 1: Incomplete Reaction. The sample may contain unreacted starting material (e.g., 18:1 PE) or other intermediates (e.g., 18:1 Dimethyl PE).
-
Possible Cause 2: Degradation. Phospholipids can degrade via hydrolysis to form lysophospholipids.[13]
-
Solution: Check your storage and handling procedures. Avoid exposure to moisture, extreme pH, and high temperatures.[7] Analyze the sample by LC-MS to confirm the mass of the impurity, which would correspond to the loss of a fatty acid.
-
Q5: I have very low or no recovery of my compound from a silica chromatography column. Why?
A5: This is a common issue when purifying phospholipids on silica.
-
Possible Cause 1: Compound Decomposition. Silica gel is acidic and can cause the degradation of sensitive compounds.[16]
-
Solution: Before running a column, test the stability of your compound by dissolving a small amount in a vial with silica gel and monitoring it by TLC over time. If it degrades, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[16]
-
-
Possible Cause 2: Irreversible Adsorption. Highly polar phospholipids can bind very strongly to silica.
-
Solution: Ensure your elution solvent is polar enough. For very polar compounds, a mobile phase containing methanol in dichloromethane is often used. Adding a small amount of ammonium hydroxide to a methanol-containing solvent can help elute stubborn amines.[15]
-
-
Possible Cause 3: Incorrect Solvent System. You may be using a solvent system that is too non-polar, preventing your compound from eluting.
-
Solution: Always develop a suitable solvent system using TLC first. If your compound remains at the baseline (Rf=0), increase the polarity of the mobile phase.[16]
-
Q6: My quantification by LC-MS seems inaccurate or irreproducible. What could be the problem?
A6: Quantitative analysis of lipids by mass spectrometry can be challenging.
-
Possible Cause 1: Ion Suppression. Co-eluting phospholipids or other matrix components can suppress the ionization of your target analyte in the mass spectrometer source, leading to a lower-than-expected signal.[4][18]
-
Solution: Improve the chromatographic separation to ensure this compound elutes in a clean region of the chromatogram. Alternatively, use a phospholipid removal sample preparation technique, such as HybridSPE®, prior to LC-MS analysis.[3]
-
-
Possible Cause 2: Inappropriate Internal Standard. The choice of internal standard is critical for accurate quantification.
-
Solution: Use a stable isotope-labeled version of this compound or a closely related lipid standard that is not naturally present in your sample.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. phospholipid-research-center.com [phospholipid-research-center.com]
- 12. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG [cjph.com.cn]
- 14. US6331254B1 - Methods of separation and detection - Google Patents [patents.google.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing 18:1 Monomethyl PE Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of 18:1 Monomethyl Phosphatidylethanolamine (18:1 Monomethyl PE) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Ion Suppression: Co-eluting phospholipids (B1166683) and other matrix components can interfere with the ionization of this compound, leading to a reduced signal.[1][2]
-
Suboptimal Ionization Conditions: The choice of ionization mode, mobile phase additives, and ion source parameters significantly impacts the ionization efficiency of this compound.
-
Inefficient Sample Preparation: Poor extraction and cleanup can result in sample loss and the presence of interfering substances.
-
In-source Fragmentation: The this compound molecule may fragment within the ion source before detection, reducing the intensity of the precursor ion.
Q2: Which ionization mode is best for analyzing this compound?
Electrospray ionization (ESI) is the most common and effective ionization technique for phospholipids like this compound. Both positive and negative ion modes can be used, and the optimal choice may depend on the specific instrumentation and experimental goals.
-
Positive Ion Mode: Often yields higher sensitivity for many phospholipids. Adduct formation with species like ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺) can significantly enhance the signal.
-
Negative Ion Mode: Can also be effective and may offer advantages in reducing interference from certain other lipid classes.
Q3: How can I minimize ion suppression when analyzing this compound?
Minimizing ion suppression is critical for achieving a strong signal. Key strategies include:
-
Effective Sample Cleanup: Employing a robust sample preparation method to remove interfering matrix components is the most effective approach. Solid-Phase Extraction (SPE) is particularly effective at removing phospholipids and other interfering substances.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting, signal-suppressing compounds.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, although this will also reduce the analyte concentration.
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for systematically troubleshooting low signal intensity of this compound.
Guide 2: Enhancing Signal Through Method Optimization
If the instrument is functioning correctly, the following steps can be taken to improve the signal intensity of this compound.
The choice of mobile phase additives can significantly impact ionization efficiency.
| Additive | Recommended Concentration | Ionization Mode | Expected Effect on Signal |
| Ammonium Formate (B1220265) | 5-10 mM | Positive & Negative | Promotes the formation of [M+NH₄]⁺ adducts, which can enhance signal intensity compared to [M+H]⁺. |
| Ammonium Acetate (B1210297) | 5-10 mM | Positive & Negative | Similar to ammonium formate, promotes [M+NH₄]⁺ adducts. |
| Formic Acid | 0.1% | Positive | Promotes the formation of protonated molecules [M+H]⁺. |
| Piperidine (B6355638) | Post-column addition | Negative | Can enhance the formation of negative ions.[3] |
Promoting the formation of specific adducts can be a powerful way to increase signal intensity.
| Adduct Ion | How to Promote Formation | Ionization Mode | Relative Signal Enhancement |
| [M+NH₄]⁺ | Add ammonium formate or acetate to the mobile phase. | Positive | Generally provides a stronger signal for phospholipids than [M+H]⁺. |
| [M+Li]⁺ | Add a low concentration of a lithium salt (e.g., LiOH) to the sample. | Positive | Can produce abundant fragment ions useful for structural elucidation. |
| [M+Na]⁺ | Often present as a contaminant, but can be intentionally added. | Positive | Can enhance signal but may lead to in-source fragmentation. |
Fine-tuning the ion source parameters is crucial. Refer to your instrument's manual for specific guidance. Key parameters to optimize include:
-
Capillary Voltage: Adjust to maximize the signal for your specific analyte and mobile phase.
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimize for efficient desolvation.
-
Source Temperature: Higher temperatures can improve desolvation but may also lead to thermal degradation or in-source fragmentation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Cleanup
This protocol is adapted for the removal of interfering substances from a biological matrix to enrich for phospholipids like this compound.
Materials:
-
Hybrid SPE-Phospholipid cartridge (e.g., 1 mL, 30 mg)
-
Acetonitrile/Isopropanol (50:50, v/v)
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: To 250 µL of sample lysate, add 50 µL of an appropriate internal standard solution.
-
Protein Precipitation: Add 1 mL of acetonitrile/isopropanol (50:50) and vortex for 10 minutes. Centrifuge at 5200 g for 5 minutes to pellet the precipitated proteins.
-
SPE Loading: Load 1 mL of the supernatant onto the Hybrid SPE-Phospholipid cartridge.
-
Elution: Elute the phospholipids from the cartridge with 0.5 mL of 5% ammonia in methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of a solvent compatible with your LC-MS mobile phase (e.g., methanol or isopropanol).
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the analysis of this compound by LC-MS.
Fragmentation Pathway of a Monomethyl PE
References
resolving isomeric overlap with 18:1 Monomethyl PE
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenge of resolving isomeric overlap for 18:1 Monomethyl PE (Monomethyl-phosphatidylethanolamine).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why are they difficult to separate?
A1: The term "this compound" can refer to a mixture of several isomers with the same mass-to-charge ratio (m/z). These isomers are challenging to separate due to their very similar physicochemical properties. The most common types of isomerism for this lipid are:
-
sn-Position Isomers: The 18:1 acyl chain can be located at either the sn-1 or sn-2 position of the glycerol (B35011) backbone.
-
Double Bond Positional Isomers: The single double bond within the 18:1 acyl chain can be at different locations (e.g., Δ9, Δ11, etc.).[1]
-
Cis/Trans Isomers: The geometry of the double bond can be either cis (most common in nature) or trans.[2][3]
Because these molecules have identical masses and often similar polarities, they tend to co-elute during standard chromatographic runs, resulting in a single, unresolved peak.
Q2: My chromatogram shows only one broad peak for this compound. How can I confirm if isomers are present?
A2: A single broad peak is a strong indication of co-eluting isomers. To confirm, advanced analytical techniques are necessary. Tandem mass spectrometry (MS/MS) can sometimes reveal different fragmentation patterns for sn-positional isomers.[4] However, the most definitive methods involve coupling high-resolution chromatography with techniques like ion mobility spectrometry (IMS), which separates molecules based on their shape, or specialized fragmentation methods that can pinpoint double bond locations.[1]
Q3: What is the best chromatographic starting point for separating this compound isomers?
A3: For separating isomers based on their fatty acyl chains (double bond position or cis/trans geometry), a C30 Reversed-Phase Liquid Chromatography (RPLC) column is an excellent starting point. RPLC separates lipids based on their hydrophobic acyl chains, and the unique shape selectivity of the C30 phase is particularly effective at resolving subtle structural differences between lipid isomers. For separation based on headgroups (e.g., separating MMPE from PE or DMPE), Hydrophilic Interaction Liquid Chromatography (HILIC) is more suitable.
Q4: Can mass spectrometry alone be used to differentiate these isomers without chromatography?
A4: While powerful, using mass spectrometry alone is very challenging. Standard MS/MS can sometimes distinguish sn-positional isomers based on relative fragment ion abundances, but this is not always quantitative or definitive. Techniques like ion mobility-mass spectrometry (IMS-MS) can separate isomers in the gas phase after ionization, offering a non-chromatographic solution. Additionally, online photochemical derivatization methods, such as the Paternò-Büchi reaction, can modify the double bond, allowing its position to be identified through subsequent MS/MS fragmentation. However, for most laboratories, a combination of high-resolution liquid chromatography and high-resolution mass spectrometry (LC-MS) remains the most accessible and robust approach.
Troubleshooting Guide
Problem: I am using a C18 RPLC column but still see no separation of my 18:1 MMPE isomers.
-
Solution: While C18 columns are workhorses in lipidomics, they often lack the selectivity needed for challenging isomer separations.
-
Switch to a C30 Column: C30 stationary phases provide enhanced shape selectivity, which is critical for resolving double bond positional and cis/trans isomers.
-
Optimize Mobile Phase: Use a methanol-based mobile phase. The choice of solvent can influence the interaction between the lipid acyl chains and the stationary phase.
-
Lower Column Temperature: Reducing the column temperature (e.g., to 10-20°C) can increase the interaction with the stationary phase and improve resolution between closely eluting isomers.
-
Slow the Gradient: Employ a very shallow and slow elution gradient to maximize the separation window.
-
Problem: My peaks are too broad, even with a C30 column.
-
Solution: Broad peaks can obscure partial separation.
-
Check for System Dead Volume: Ensure your LC system is optimized with minimal tubing length and proper connections to reduce extra-column band broadening.
-
Reduce Flow Rate: Lowering the flow rate can improve efficiency and lead to sharper peaks, providing a better chance to resolve isomers.
-
Sample Overload: Injecting too much sample can saturate the column and cause peak broadening. Try reducing the injection volume or sample concentration.
-
Data Presentation: Comparison of Analytical Techniques
The table below summarizes various techniques and their effectiveness in resolving different types of 18:1 MMPE isomers.
| Technique | Isomer Type | Principle of Separation | Resolution Capability | Reference |
| C18 RPLC-MS | Double Bond Position, Cis/Trans | Hydrophobicity | Low to Moderate | |
| C30 RPLC-MS | Double Bond Position, Cis/Trans | Shape Selectivity & Hydrophobicity | Moderate to High | |
| HILIC-MS | Lipid Class (PE vs MMPE) | Headgroup Polarity | High (for classes), Poor (for acyl isomers) | |
| IMS-MS | sn-Position, Cis/Trans | Ion Shape & Collisional Cross-Section | High | |
| LC-PB-MS/MS | Double Bond Position | Photochemical Derivatization & MS/MS | High |
Experimental Protocols
Protocol: C30 RPLC-MS/MS for Separation of 18:1 MMPE Isomers
This protocol provides a starting point for resolving 18:1 MMPE isomers based on their acyl chain structure.
1. Sample Preparation:
-
Extract lipids from the biological matrix using a standard Folch or Bligh-Dyer extraction method.
-
Dry the final lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent suitable for reverse-phase chromatography (e.g., Methanol/Acetonitrile 90:10 v/v).
2. Liquid Chromatography (LC) Conditions:
-
Column: C30 Reverse-Phase Column (e.g., 2.1 mm ID x 150 mm, 3 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM Ammonium Acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM Ammonium Acetate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 20°C.
-
Gradient:
-
0-5 min: 30% B
-
5-40 min: Linear gradient from 30% to 70% B
-
40-45 min: Linear gradient from 70% to 99% B
-
45-50 min: Hold at 99% B
-
50.1-55 min: Return to 30% B and equilibrate.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS1 Scan: Scan for the m/z of the [M-H]⁻ ion of 18:1 MMPE.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) on the precursor ion. Monitor for characteristic fragments, such as the loss of the fatty acyl chains, to confirm identity. The N-monomethyl phosphoethanolamine headgroup fragment is observed at m/z 154 in negative mode.
Visualizations
Experimental Workflow
Caption: Workflow for resolving 18:1 MMPE isomers using C30 RPLC-MS/MS.
Troubleshooting Logic
Caption: A logical guide for troubleshooting poor separation of lipid isomers.
References
- 1. d-nb.info [d-nb.info]
- 2. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 18:1 Monomethyl PE & 18:1 Liss Rhod PE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 18:1 Monomethyl PE and its fluorescently labeled analog, 18:1 Liss Rhod PE.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and 18:1 Liss Rhod PE?
A:
-
This compound: While specific solubility data is not extensively available, similar phospholipids (B1166683) are soluble in chlorinated solvents like chloroform (B151607) and dichloromethane, as well as in alcohols such as ethanol (B145695). For preparing stock solutions, a common solvent system is a mixture of chloroform and methanol (B129727).
-
18:1 Liss Rhod PE: This fluorescently labeled lipid is soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and a chloroform:methanol:water mixture (e.g., 65:25:4 v/v/v) at a concentration of 5 mg/mL.[1]
Q2: What are the optimal storage conditions for this compound and 18:1 Liss Rhod PE?
A: To ensure stability and prevent degradation, the following storage conditions are recommended:
-
Solid Form: Both this compound and 18:1 Liss Rhod PE should be stored at -20°C in a dry environment.[1] 18:1 Liss Rhod PE is also noted to be light-sensitive and hygroscopic, so protection from light and moisture is crucial.[1]
-
In Organic Solvent: For solutions, it is best to prepare fresh solutions for each experiment. If storage is necessary, store in a glass vial under an inert atmosphere (argon or nitrogen) at -20°C for short periods. For longer-term storage, -80°C is recommended. Avoid using plastic containers as they can leach impurities.
Q3: How stable is 18:1 Liss Rhod PE in solution?
Q4: What factors can affect the fluorescence intensity of 18:1 Liss Rhod PE?
A: The fluorescence of the Lissamine Rhodamine B fluorophore can be influenced by several factors:
-
Solvent Polarity: The emission spectrum and quantum yield of rhodamine dyes are solvent-dependent. For example, the fluorescence intensity of rhodamine dyes can be higher in alcohols like methanol and ethanol compared to more polar solvents like DMSO.
-
Concentration: At high concentrations, self-quenching of the fluorophore can occur, leading to a decrease in fluorescence intensity.
-
Photobleaching: Prolonged exposure to excitation light will cause irreversible damage to the fluorophore, resulting in a loss of fluorescence.
-
pH: The fluorescence of some rhodamine derivatives can be pH-sensitive.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound and 18:1 Liss Rhod PE.
Issue 1: Inconsistent or Noisy Fluorescent Signal in Microscopy
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the laser power and exposure time to the minimum required for a good signal-to-noise ratio.- Use an anti-fade mounting medium.- Image a fresh field of view for each acquisition. |
| Autofluorescence | - Image an unstained control sample to assess the level of background fluorescence.- Use fluorophores with excitation and emission in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.- Employ spectral unmixing if your microscopy software supports it. |
| Probe Aggregation | - Ensure the lipid is fully dissolved in the solvent before preparing your sample.- Sonication may help to break up small aggregates in liposome (B1194612) preparations.- Work at a probe concentration that is below the critical micelle concentration to avoid the formation of micelles. |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of Lissamine Rhodamine B (Ex/Em: ~560/583 nm).[1] |
Issue 2: Difficulty in Preparing Stable Liposomes
| Possible Cause | Troubleshooting Steps |
| Incomplete Lipid Hydration | - Ensure the lipid film is thin and evenly distributed before adding the hydration buffer.- The hydration temperature should be above the phase transition temperature of all lipids in the mixture.- Gently agitate or vortex the solution during hydration. |
| Liposome Aggregation | - Include a small percentage of a PEGylated lipid in your formulation to create a steric barrier.- Extrude the liposomes through a membrane with a defined pore size to obtain a more uniform size distribution. |
| Lipid Degradation | - Use high-purity solvents and lipids.- Prepare liposomes immediately after dissolving the lipids.- Store liposomes at 4°C for short-term use (a few days) and protect from light if they contain fluorescent lipids. |
Factors Influencing Stability
While specific quantitative data on the degradation of this compound in various organic solvents is limited, the stability of phospholipids, in general, is influenced by several factors. The following table summarizes these factors and their potential impact.
| Factor | Impact on Stability | Recommendations |
| Solvent | Protic solvents like alcohols can participate in hydrolysis of the ester bonds in the phospholipid backbone. The purity of the solvent is also critical, as impurities can catalyze degradation. | Use high-purity, anhydrous solvents whenever possible. For long-term storage, consider a non-polar aprotic solvent. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation. | Store stock solutions and solid lipid at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the ester and phosphodiester bonds in the phospholipid. | Maintain a neutral pH when working with aqueous solutions or buffers. |
| Oxygen | The oleoyl (B10858665) (18:1) acyl chain contains a double bond that is susceptible to oxidation, which can be initiated by oxygen and accelerated by light or metal ions. | Store under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. |
| Light | For 18:1 Liss Rhod PE, exposure to light can lead to photobleaching of the rhodamine fluorophore and can also promote photo-oxidation of the lipid.[1] | Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol for Preparation of Liposomes with 18:1 Liss Rhod PE
This protocol describes a general method for preparing large unilamellar vesicles (LUVs) incorporating 18:1 Liss Rhod PE using the thin-film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., DOPC, POPC)
-
18:1 Liss Rhod PE
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of the primary lipid and 18:1 Liss Rhod PE (typically 0.1-1 mol%) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipids.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. The solution will become milky as multilamellar vesicles (MLVs) form.
-
-
Sonication (Optional):
-
To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a water bath sonicator.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform population of LUVs.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C and protected from light. For best results, use within a few days of preparation.
-
Protocol for Assessing the Stability of this compound in Organic Solvents
This protocol outlines a general method for quantitatively assessing the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
High-purity organic solvent of interest (e.g., ethanol, DMSO)
-
Internal standard (e.g., a stable, structurally similar lipid not present in the sample)
-
HPLC-MS system
-
Incubator or temperature-controlled chamber
-
Glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the solution into several glass vials, seal them tightly, and protect them from light if necessary.
-
-
Incubation:
-
Place the vials in an incubator set to the desired temperature (e.g., room temperature, 4°C, 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from the incubator.
-
Analyze the sample immediately by HPLC-MS.
-
-
HPLC-MS Analysis:
-
Develop an HPLC method to separate this compound from its potential degradation products (e.g., lyso-PE, free fatty acids). A C18 reversed-phase column is often suitable for lipid analysis.
-
Use a mass spectrometer to detect and quantify the parent lipid and any degradation products. Monitor the specific m/z for each compound.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio over time to determine the degradation rate of this compound under the tested conditions.
-
Identify and quantify the major degradation products to understand the degradation pathway.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in a specific signaling pathway in the same manner as signaling lipids like PIP2 or diacylglycerol, its parent compound, phosphatidylethanolamine (B1630911) (PE), is a key component of cellular membranes and is involved in several cellular processes. The N-methylation of PE to form phosphatidylcholine (PC) is a crucial metabolic pathway.
References
Technical Support Center: Minimizing Adduct Formation of 18:1 Monomethyl PE in ESI-MS
Welcome to the technical support center for minimizing adduct formation of 18:1 Monomethyl PE (1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals obtain cleaner mass spectra with improved sensitivity and data interpretability.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with this compound in positive ion ESI-MS?
A1: In positive ion mode ESI-MS, this compound, like other phospholipids, is prone to forming several common adducts. The most prevalent are protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+.[1] Ammonium (B1175870) adducts [M+NH4]+ can also be observed, especially when ammonium salts are used as mobile phase additives.[1] The relative abundance of these adducts can significantly impact the intensity of the desired protonated molecule, complicating data analysis.
Q2: What are the primary sources of sodium and potassium contamination in my ESI-MS experiment?
A2: Sodium and potassium adducts are common due to the ubiquitous nature of these alkali metals. Primary sources of contamination include:
-
Glassware: Many types of glass can leach sodium and potassium ions into solvents.[1][2]
-
Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions.[2][3] Water used for mobile phase preparation is also a potential source.
-
Sample Matrix: Biological samples inherently contain high concentrations of various salts.[1][3]
-
Laboratory Environment: Dust and handling can introduce contaminants. Analysts themselves can be a source of sodium and potassium.[1]
-
LC-MS System: The tubing, fittings, and column can have residual salts.[2]
Q3: How does adduct formation affect the quality of my mass spectrometry data?
A3: Adduct formation can negatively impact your data in several ways:
-
Reduced Sensitivity: The formation of multiple adducts distributes the total ion current for your analyte across several peaks, reducing the signal intensity of the target ion (e.g., [M+H]+).[4][5]
-
Complicated Spectra: The presence of multiple adducts for a single analyte can make the mass spectrum complex and difficult to interpret.[4]
-
Inaccurate Quantification: Variations in the degree of adduct formation between samples can lead to inaccurate quantitative results, as the intensity of the target ion may not be proportional to its concentration.[1]
-
Potential for Misidentification: In complex mixtures, adducts can be mistaken for other compounds, leading to incorrect lipid identification.[6][7][8]
Q4: Can I use adducts to my advantage in some cases?
A4: While often problematic, adduct formation can sometimes be intentionally used. For certain labile compounds, forming a sodium adduct [M+Na]+ can reduce in-source fragmentation compared to the protonated molecule [M+H]+.[9] Additionally, intentionally promoting the formation of a single, stable adduct by adding a specific salt (e.g., sodium acetate) to the mobile phase can sometimes improve sensitivity and reproducibility compared to having a mix of adducts.[1] For phosphatidylethanolamines, tandem mass spectrometry of sodium adducts can provide valuable structural information, allowing for the identification and localization of fatty acyl residues.[10]
Troubleshooting Guide
Issue: High Levels of Sodium [M+Na]+ and Potassium [M+K]+ Adducts
This is one of the most common issues in ESI-MS analysis of phospholipids. The following steps can help mitigate this problem.
1. Optimize Sample and Mobile Phase Preparation
Protocol:
-
Use Plasticware: Whenever possible, substitute glass vials and containers with polypropylene (B1209903) or other suitable plasticware to avoid leaching of alkali metals.[1]
-
High-Purity Solvents: Utilize high-purity, LC-MS grade solvents and freshly prepared mobile phases. Acetonitrile is often preferred over methanol (B129727) as it tends to result in a lower degree of sodium adduct formation.[11]
-
Mobile Phase Additives:
-
Acidification: Adding a small amount of a volatile acid like formic acid (typically 0.1% v/v) to the mobile phase can provide an excess of protons, promoting the formation of the [M+H]+ ion over metal adducts.[1][2]
-
Ammonium Salts: Incorporating a volatile ammonium salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265) (0.5-5 mM), can help suppress sodium and potassium adduct formation by providing a high concentration of ammonium ions to form [M+NH4]+ adducts, which can sometimes be more desirable or lead to a more consistent signal.[11][12]
-
-
Sample Desalting: For samples with high salt content, consider offline or online desalting procedures. Offline methods include solid-phase extraction (SPE), while online methods can involve the use of a desalting column.[4]
2. Clean and Maintain the LC-MS System
Protocol:
-
Source Cleaning: Regularly clean the ESI source components, including the cone, transfer tube, and source housing, as they can accumulate salt deposits. A common cleaning solution is a 50:50 mixture of isopropanol (B130326) and water.[13]
-
System Flush: Flush the entire LC system, including the injector and tubing, with a high-water content mobile phase to remove residual salts.[13]
3. Optimize ESI Source Parameters
Protocol:
-
Sprayer Voltage: Optimize the electrospray voltage. While a higher voltage can increase signal, excessively high voltages can sometimes promote adduct formation or lead to signal instability. It is often beneficial to use lower electrospray voltages.[3]
-
Gas Flow Rates and Temperatures: Adjust the nebulizing and drying gas flow rates and temperatures. Efficient desolvation is crucial for good ionization and can influence adduct formation.[3]
-
In-Source Fragmentation: Be aware that high voltages in the intermediate pressure region of the mass spectrometer can lead to in-source fragmentation (ISF).[14] While not directly adduct formation, it can complicate spectra. Optimizing source parameters can help minimize ISF.
Quantitative Data on Adduct Reduction Strategies
The effectiveness of different mobile phase additives in reducing unwanted adducts can be significant. The following table summarizes the impact of various additives on adduct formation.
| Additive | Concentration | Effect on Adduct Formation | Key Considerations |
| Formic Acid | 0.1% (v/v) | Promotes [M+H]+ formation, suppressing [M+Na]+ and [M+K]+.[1][2] | Can improve ionization efficiency for many analytes. |
| Ammonium Acetate | 0.5 - 5 mM | Suppresses sodium adducts by promoting [M+NH4]+ formation.[11][12] | Optimal concentration is analyte-dependent; higher concentrations may cause ion suppression.[11] |
| Ammonium Fluoride (B91410) | mmol/L range | Shown to suppress sodium adducts [M+Na]+.[6][7] | Can alter the types and relative intensities of other adducts, potentially affecting identification rules.[6][7] |
| Fluorinated Alkanoic Acids (e.g., TFA) | 10 - 100 ppm | Can be effective in trapping highly electropositive ions like Na+ and K+.[9] | Can cause significant ion suppression, especially in positive ion mode. Use with caution and at low concentrations. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting adduct formation issues with this compound.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting the formation of adducts in mobile phases with ammonium fluoride for the enhancement of annotation in liquid chromatography-high resolution mass spectrometry based lipidomics | Publicación [silice.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
- 12. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance 18:1 Monomethyl PE
Welcome to the technical support center for the quantification of low-abundance 18:1 Monomethyl PE (MMePE). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low-abundance 18:1 MMePE so challenging?
A1: The quantification of low-abundance 18:1 MMePE is inherently challenging due to a combination of factors:
-
Low Endogenous Levels: MMePE is an intermediate in the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE) and is typically present in very low concentrations in biological samples compared to major lipid classes.[1]
-
Ionization Suppression: The high abundance of other lipid species, particularly PE and PC, can suppress the ionization of MMePE in the mass spectrometer, leading to underestimation.
-
Isobaric Overlap: A significant challenge arises from isobaric interference, where other lipid species have the same nominal mass as 18:1 MMePE.[2][3][4] This makes it difficult to distinguish and accurately quantify the target analyte.
-
Structural Isomers: The presence of various structural isomers of 18:1 MMePE can further complicate accurate quantification if not chromatographically separated.[5]
-
Poor Ionization Efficiency: MMePE may exhibit poor ionization efficiency compared to other lipid classes, affecting detection sensitivity.[1][6][7]
Q2: What are the recommended analytical techniques for quantifying 18:1 MMePE?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of low-abundance lipids like 18:1 MMePE.[8][9][10] Key approaches include:
-
Targeted Analysis with Multiple Reaction Monitoring (MRM): This is a highly sensitive and specific method for quantifying known lipids. It involves monitoring a specific precursor-to-product ion transition for the analyte of interest.[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can help resolve some isobaric interferences by providing accurate mass measurements.[4][11]
-
Chromatographic Separation: Techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are crucial for separating 18:1 MMePE from other interfering lipids before mass spectrometric analysis.[2]
Q3: How can I improve the sensitivity of my 18:1 MMePE measurement?
A3: To enhance sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer techniques, to ensure efficient recovery of MMePE.[12][13] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[14]
-
Chemical Derivatization: A "mass-tag" strategy involving the methylation of PE, MMePE, and DMePE with deuterated methyl iodide can be employed. This converts them into phosphatidylcholine (PC) analogs with distinct masses, allowing for sensitive and specific quantification.[15]
-
Optimize MS Parameters: Fine-tune instrument parameters such as spray voltage, gas flows, and collision energy to maximize the signal for your specific analyte.
-
Increase Sample Loading: While being mindful of potential matrix effects, increasing the amount of sample injected onto the LC column can boost the signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 18:1 MMePE.
Problem 1: Poor or No Detectable Signal for 18:1 MMePE
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your lipid extraction protocol. Ensure the solvent ratios are correct and that the sample has been properly homogenized.[12][16] Consider trying an alternative extraction method. |
| Low Ionization Efficiency | Optimize the electrospray ionization (ESI) source parameters. Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to improve protonation.[6][7] Consider if an alternative ionization technique like Atmospheric Pressure Photoionization (APPI) might be suitable, although ESI is more common for phospholipids.[17][18] |
| Analyte Degradation | Ensure samples are processed quickly and stored at low temperatures to prevent enzymatic or oxidative degradation.[12] The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can be beneficial.[13] |
| Instrument Sensitivity Issue | Perform a system suitability test with a known standard to confirm the instrument is performing optimally. Check for any leaks or blockages in the LC-MS system. |
Problem 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation workflow. Use of an internal standard (IS) added early in the process is crucial to correct for variability in extraction and injection volume.[19][20] |
| Matrix Effects | Dilute the sample extract to minimize ion suppression from other co-eluting compounds. Utilize a stable isotope-labeled internal standard for 18:1 MMePE if available for the most accurate correction. |
| Instrument Instability | Monitor the stability of the MS signal using a quality control (QC) sample injected periodically throughout the analytical run.[19] |
| Carryover | Implement a robust needle wash protocol between sample injections to prevent carryover from high-concentration samples. |
Problem 3: Inaccurate Quantification due to Interferences
| Possible Cause | Troubleshooting Step |
| Isobaric Interference | Improve chromatographic separation to resolve the interfering compound from 18:1 MMePE.[2] Utilize high-resolution mass spectrometry to differentiate between species with very close m/z values.[3][4] |
| Isotopic Overlap | Be aware of the potential for the isotopic peaks of other lipids to overlap with the monoisotopic peak of your analyte.[3][4] High-resolution MS can help to resolve this. Data processing software may also have algorithms to correct for isotopic contributions. |
| In-source Fragmentation | Optimize the ESI source conditions (e.g., cone voltage) to minimize in-source fragmentation of other lipids that could produce fragments with the same m/z as 18:1 MMePE. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cell Culture
This protocol is a general guideline based on the Folch method and should be optimized for your specific cell type.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to the cell pellet. Vortex thoroughly to lyse the cells. Add 2 mL of chloroform (B151607) and vortex for 2 minutes.
-
Phase Separation: Add 0.8 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Drying and Reconstitution: Dry the collected lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
Quantitative Data Summary
The following table presents representative quantitative data for 18:1 MMePE in a hypothetical experiment comparing control and treated cell lines. Note: These are example values for illustrative purposes.
| Sample Group | Mean Concentration (pmol/µg protein) | Standard Deviation | n |
| Control | 0.15 | 0.04 | 5 |
| Treated | 0.45 | 0.09 | 5 |
Visualizations
Diagram 1: General Workflow for 18:1 MMePE Quantification
Caption: Workflow for quantifying 18:1 MMePE.
Diagram 2: Troubleshooting Logic for Low Signal
Caption: Troubleshooting low 18:1 MMePE signal.
References
- 1. Novel Advances in Shotgun Lipidomics for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 7. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of carboxymethylated and carboxyethylated phosphatidylethanolamines in human erythrocytes and blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. biocompare.com [biocompare.com]
- 13. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Evolving Landscape of Disease Biomarkers: A Comparative Guide to 18:1 Monomethyl PE and Lipidomics
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, specific, and minimally invasive biomarkers is a cornerstone of modern medicine. While individual molecules have historically been the focus of biomarker discovery, the field is increasingly embracing a more holistic approach through lipidomics—the large-scale study of lipids in biological systems. This guide provides a comparative overview of the potential of 18:1 Monomethyl Phosphatidylethanolamine (B1630911) (18:1 Monomethyl PE) within the broader context of lipidomic profiles as a disease marker, comparing its performance with established and alternative biomarkers in key disease areas.
This compound: From Single Molecule to a Signature Component
This compound is a specific monomethylated glycerophospholipid. It is an intermediate in the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is crucial for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. While research has not validated this compound as a standalone biomarker for any specific disease, its significance lies in its role within the intricate network of lipid metabolism. Alterations in the lipidome, the complete lipid profile of a biological sample, can reflect pathological states. Therefore, this compound is best understood as a component of a larger "lipid signature" that, when analyzed in its entirety, can provide valuable diagnostic and prognostic information.
The PEMT Signaling Pathway
The synthesis of this compound is an integral part of the PEMT pathway, which primarily occurs in the liver. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. Dysregulation of this pathway has been implicated in various metabolic disorders.
Comparative Performance of Lipidomics Panels as Disease Markers
The true potential of lipids as biomarkers is realized through the analysis of comprehensive lipid panels. These panels can be compared to traditional and other emerging biomarkers in terms of their diagnostic and prognostic accuracy.
Cardiovascular Disease
Lipidomics offers a more nuanced view of cardiovascular risk beyond standard cholesterol levels.
| Biomarker(s) | Disease/Condition | Performance Metric | Value | Comparison/Advantage |
| Cardiac Lipid Panel (CLP) + NT-proBNP | Chronic Heart Failure | Integrated Area Under the Curve (IAUC) | 0.78 | Outperforms established risk scores like the Seattle Heart Failure Model (IAUC = 0.61) and Framingham Risk Score (IAUC = 0.53) in predicting 10-year cardiovascular death.[1][2][3] |
| Standard Lipid Profile (TC, LDL-C) | Heart Failure | Hazard Ratio (HR) for mortality (multivariable) | TC: 0.95, LDL-C: 0.94 | While seemingly counterintuitive, lower levels of total cholesterol and LDL-C were associated with lower mortality in some heart failure patient cohorts.[4][5] |
| Apolipoprotein B (ApoB) | Cardiovascular Disease Events | Relative Risk (RR) | 1.31 | Adding ApoB to traditional risk factors significantly improves long-term CVD risk prediction.[6] |
Cancer
Lipid metabolism is significantly altered in cancer cells to support rapid proliferation, making lipidomics a promising avenue for cancer biomarker discovery.
| Biomarker(s) | Disease/Condition | Performance Metric | Value | Comparison/Advantage |
| Serum Lipids (LDL) + PSA | Prostate Cancer | Sensitivity | 94% | The combination of low-density lipoprotein (LDL) levels with Prostate-Specific Antigen (PSA) significantly improves the sensitivity for detecting prostate cancer compared to PSA alone (72%).[7] |
| Prostate-Specific Antigen (PSA) alone | Prostate Cancer | Sensitivity | 72% | Standard of care but has limitations in sensitivity and specificity. |
| Lipid Panel (15 species) | Early-Stage Breast Cancer vs. Benign Lesions | AUC | 0.938 (Validation set) | A panel of 15 lipid species demonstrated high diagnostic value in distinguishing early-stage breast cancer from benign lesions. |
| Multi-omic Model (Lipids + Proteins) | Early-Stage Ovarian Cancer | AUC | 0.88 | A model combining lipid and protein biomarkers showed robust performance in distinguishing early-stage ovarian cancer from controls in a symptomatic population.[8] |
Neurological Disorders
The brain is a lipid-rich organ, and disruptions in lipid metabolism are increasingly recognized as key factors in neurodegenerative diseases.
| Biomarker(s) | Disease/Condition | Performance Metric | Value | Comparison/Advantage |
| Plasma Lipid Profile (e.g., Ceramides, PUFAs) | Alzheimer's Disease | - | - | Emerging as a promising, minimally invasive approach for early diagnosis, with studies showing significant alterations in ceramide and polyunsaturated fatty acid levels in AD patients. |
| Cerebrospinal Fluid (CSF) Aβ42 and Tau | Alzheimer's Disease | - | - | Gold standard for biochemical diagnosis but requires an invasive lumbar puncture. |
| Multi-omic Model (Proteins + Clinical Covariates) | Mild Cognitive Impairment (MCI) to Alzheimer's Conversion | AUC | 0.872 | A model incorporating selected proteins significantly outperformed a model with only clinical covariates (AUC = 0.649) in predicting the conversion from MCI to AD. |
Experimental Protocols
Accurate and reproducible quantification of lipids is paramount for their validation as biomarkers. The following sections detail a representative workflow for the analysis of phospholipids, including this compound, from human plasma.
Lipid Extraction from Plasma (Bligh & Dyer Method)
This is a widely used liquid-liquid extraction method for isolating lipids from biological samples.
Materials:
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
For each 1 mL of plasma sample, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to a glass tube.
-
Vortex the mixture thoroughly to ensure a single-phase solution and allow for protein denaturation.
-
Add 1.25 mL of chloroform to the tube and vortex again.
-
Add 1.25 mL of deionized water to induce phase separation and vortex thoroughly.
-
Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the interface.
-
Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., isopropanol/acetonitrile/water for LC-MS).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating and quantifying individual lipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Typical LC-MS Parameters for Phospholipid Analysis:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A linear gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over a set time to elute lipids based on their polarity.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.
-
Mass Analysis: Full scan for untargeted analysis or selected reaction monitoring (SRM) / multiple reaction monitoring (MRM) for targeted quantification of specific lipids like this compound.
General Experimental Workflow
The overall process from sample collection to data analysis in a lipidomics study follows a standardized workflow to ensure data quality and reproducibility.
Conclusion
While this compound has not emerged as a standalone disease biomarker, its role as a constituent of the broader lipidome highlights a paradigm shift in biomarker discovery. The evidence presented in this guide suggests that lipidomics panels offer significant advantages in diagnostic and prognostic accuracy across a range of diseases, often outperforming or enhancing the utility of established biomarkers. For researchers and drug development professionals, the future of biomarker discovery likely lies in these multi-component signatures, where lipids like this compound contribute to a more comprehensive and clinically relevant understanding of disease states. The continued refinement of analytical techniques and the validation of these lipid panels in large, diverse cohorts will be crucial in translating these promising research findings into routine clinical practice.
References
- 1. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 2. biocompare.com [biocompare.com]
- 3. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 8. tabaslab.com [tabaslab.com]
A Comparative Guide to 18:1 Monomethyl PE and 18:1 Dimethyl PE in Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of 18:1 Monomethyl Phosphatidylethanolamine (B1630911) (18:1 MMPE or DOPE-Me) and 18:1 Dimethyl Phosphatidylethanolamine (18:1 DMPE or DOPE-Me2) on the biophysical properties of lipid membranes. Understanding the distinct characteristics imparted by the stepwise methylation of the phosphatidylethanolamine (PE) headgroup is crucial for applications in drug delivery, membrane protein studies, and the development of model membrane systems.
Executive Summary
The progressive methylation of the 18:1 phosphatidylethanolamine headgroup, from a primary amine in PE to a secondary amine in monomethyl PE and a tertiary amine in dimethyl PE, systematically alters key membrane properties. These modifications directly impact the headgroup's size, hydrogen bonding capacity, and overall molecular shape, leading to significant differences in membrane fluidity, phase behavior, and curvature.
Generally, increasing methylation leads to a less tightly packed and more fluid membrane at a given temperature, as evidenced by a decrease in the gel-to-liquid crystalline phase transition temperature. Conversely, methylation of the PE headgroup increases the propensity to form lamellar structures and raises the temperature at which the transition to a non-lamellar (hexagonal HII) phase occurs, indicating a reduction in the intrinsic negative curvature of the lipid.
Structural Differences
The primary distinction between 18:1 Monomethyl PE and 18:1 Dimethyl PE lies in the number of methyl groups attached to the nitrogen atom of the ethanolamine (B43304) headgroup. This seemingly minor alteration has profound consequences for intermolecular interactions within the lipid bilayer.
Quantitative Comparison of Membrane Properties
The following table summarizes the key biophysical parameters that are influenced by the degree of methylation of the 18:1 PE headgroup.
| Property | This compound (DOPE-Me) | 18:1 Dimethyl PE (DOPE-Me2) | Impact of Increasing Methylation |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | Lower than 18:1 PE | Lower than this compound | Decreases |
| Lamellar-to-Hexagonal HII Phase Transition Temperature (Th) | Significantly higher than 18:1 PE | Higher than this compound | Increases |
| Lamellar-to-Inverted Cubic QII Phase Transition Temperature (TQ) | ~55 °C[1] | Not reported, but expected to be higher | Increases |
| Membrane Fluidity | More fluid than 18:1 PE | More fluid than this compound | Increases |
| Intrinsic Curvature | Less negative than 18:1 PE | Less negative than this compound | Decreases (promotes flatter membranes) |
| Inter-lipid Hydrogen Bonding | Reduced compared to 18:1 PE | Significantly reduced or absent | Decreases |
| Headgroup Size | Larger than 18:1 PE | Larger than this compound | Increases |
Detailed Analysis of Membrane Properties
Thermotropic Phase Behavior
The addition of methyl groups to the ethanolamine headgroup disrupts the tight packing of the lipid molecules in the gel phase. This is primarily due to steric hindrance and a reduction in the ability to form strong intermolecular hydrogen bonds between the amine and phosphate (B84403) groups of adjacent lipids.[2][3] As a result, less thermal energy is required to induce the transition to the disordered liquid crystalline phase.
Conversely, the tendency to form non-lamellar structures, such as the inverted hexagonal (HII) phase, is reduced upon methylation. The smaller headgroup of PE gives it a conical shape, which favors negative membrane curvature and the formation of the HII phase at lower temperatures. The Th of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is approximately 10°C. The addition of a single methyl group in this compound significantly increases the effective headgroup size, shifting the molecular geometry towards a more cylindrical shape. This change disfavors the high negative curvature required for the HII phase, thus increasing the Th. Further methylation to 18:1 Dimethyl PE continues this trend, making the lipid even more "bilayer-friendly."
A study on N-monomethylated dioleoylphosphatidylethanolamine (DOPE-Me) reported a lamellar to inverted cubic (QII) phase transition temperature of approximately 55°C.[1]
Membrane Fluidity
Membrane fluidity, which is inversely related to the order and packing of the lipid acyl chains, is expected to increase with methylation. The reduced intermolecular hydrogen bonding and increased headgroup size in 18:1 Dimethyl PE compared to this compound lead to a less compact and more dynamic bilayer.
This can be experimentally verified using fluorescence anisotropy with a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the membrane. A lower anisotropy value for DPH in a bilayer containing 18:1 Dimethyl PE would indicate a more fluid environment compared to a bilayer with this compound at the same temperature.
Membrane Curvature
The intrinsic curvature of a lipid is a measure of its tendency to bend. As mentioned, the conical shape of PE promotes negative curvature. Stepwise methylation of the headgroup increases its size, transitioning the molecular shape towards a more cylindrical geometry. This reduces the intrinsic negative curvature, making the lipid less prone to forming highly curved structures.
This property is critical in biological processes such as membrane fusion and fission, and also influences the formation of supported lipid bilayers on substrates. Vesicles containing lipids with a higher degree of negative intrinsic curvature (like PE) are less likely to rupture and form a planar bilayer on a solid support compared to those with more cylindrical lipids (like PC).[4] Therefore, vesicles composed of 18:1 Dimethyl PE would be expected to form supported lipid bilayers more readily than those made of this compound.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the gel-to-liquid crystalline (Tm) and lamellar-to-non-lamellar (Th, TQ) phase transition temperatures and enthalpies.
Methodology:
-
Prepare multilamellar vesicles (MLVs) by hydrating a thin film of the lipid (this compound or 18:1 Dimethyl PE) with an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
The lipid concentration should typically be in the range of 1-5 mg/mL.
-
Vortex the suspension vigorously above the expected Tm to ensure complete hydration and formation of MLVs.
-
Degas the lipid suspension before loading it into the DSC sample cell.
-
Load an equal volume of the buffer into the reference cell.
-
Perform several pre-scans to ensure thermal equilibration.
-
Scan the sample and reference cells over a desired temperature range (e.g., -20°C to 80°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).
-
The phase transitions will be observed as endothermic peaks in the heating scan. The peak maximum is taken as the transition temperature (Tm or Th/TQ), and the area under the peak corresponds to the transition enthalpy.
Fluorescence Anisotropy for Membrane Fluidity Measurement
Objective: To compare the membrane fluidity of bilayers containing this compound versus 18:1 Dimethyl PE.
Methodology:
-
Prepare large unilamellar vesicles (LUVs) by extrusion. A lipid film containing the test lipid and a small amount of the fluorescent probe DPH (e.g., 1:300 probe:lipid molar ratio) is hydrated with buffer.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
Dilute the LUV suspension to a suitable concentration for fluorescence measurements (e.g., 100 µM total lipid).
-
Measure the fluorescence anisotropy of DPH using a fluorometer equipped with polarizers.
-
Excitation is typically set to ~358 nm and emission to ~430 nm for DPH.
-
The steady-state fluorescence anisotropy (r) is calculated from the intensities of the vertically and horizontally polarized emitted light when the sample is excited with vertically polarized light.
-
Measurements can be performed as a function of temperature to observe the change in fluidity across the phase transition. A lower anisotropy value indicates higher membrane fluidity.
Small-Angle X-ray Scattering (SAXS) for Bilayer Structure Determination
Objective: To determine the bilayer thickness and overall structure of membranes composed of this compound and 18:1 Dimethyl PE.
Methodology:
-
Prepare unilamellar vesicles of a defined size as described for the fluorescence anisotropy experiment.
-
Concentrate the vesicle suspension to a suitable lipid concentration for SAXS measurements (typically >10 mg/mL).
-
Load the sample into a temperature-controlled sample holder.
-
Acquire SAXS data by exposing the sample to a collimated X-ray beam and recording the scattered X-rays on a 2D detector.
-
The scattering data is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector, q.
-
The scattering profile can be analyzed using model-fitting approaches to extract structural parameters of the bilayer, such as the headgroup-to-headgroup distance (dHH), which represents the bilayer thickness.
Signaling Pathways and Logical Relationships
The biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE) in some pathways involves the sequential methylation of the PE headgroup, with monomethyl PE and dimethyl PE as intermediates. This process is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT) enzymes.
Conclusion
The choice between this compound and 18:1 Dimethyl PE for a particular application will depend on the desired membrane properties.
-
This compound retains some of the characteristics of PE, including a higher propensity to form non-lamellar phases (though significantly reduced compared to PE) and the ability to participate in hydrogen bonding. It can be useful in applications where a moderate level of membrane curvature stress is desired or where specific hydrogen bonding interactions are important.
-
18:1 Dimethyl PE more closely mimics the properties of phosphatidylcholine (PC), with a greater tendency to form stable lamellar bilayers and a more fluid membrane environment. It is a suitable choice for creating stable model membranes and liposomes for drug delivery, where the prevention of non-lamellar phase formation is critical for maintaining vesicle integrity.
This guide provides a framework for understanding the key differences between these two important lipid species. Researchers and drug development professionals are encouraged to consider these properties when designing their experimental systems and formulations.
References
The Triumvirate of Membrane Phospholipids: A Comparative Analysis of PE, MMPE, and PC in Cell Signaling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate symphony of cell signaling, the composition of the cell membrane is a critical conductor, orchestrating the activity of a vast array of proteins and enzymes. Among the most abundant and functionally significant players are the glycerophospholipids, with phosphatidylethanolamine (B1630911) (PE), monomethylphosphatidylethanolamine (MMPE), and phosphatidylcholine (PC) forming a crucial metabolic and signaling axis. This guide provides a detailed comparative analysis of these three key phospholipids (B1166683), offering insights into their distinct and overlapping roles in cellular communication, supported by experimental data and detailed methodologies.
Structural and Functional Overview
Phosphatidylethanolamine (PE) and phosphatidylcholine (PC) are the two most prevalent phospholipids in eukaryotic cell membranes, with PE constituting 15-25% and PC making up 40-50% of the total phospholipid content.[1] Their structural differences, primarily the size and methylation of their headgroups, give rise to distinct biophysical properties that profoundly influence membrane architecture and protein function.
-
Phosphatidylethanolamine (PE): Characterized by its small, conical-shaped headgroup, PE has a propensity to form non-bilayer hexagonal phases, which induces negative curvature in membranes.[1] This property is crucial for processes involving membrane fusion and fission, such as vesicle trafficking and cell division.
-
Monomethylphosphatidylethanolamine (MMPE): As the first intermediate in the conversion of PE to PC, MMPE possesses a single methyl group on its ethanolamine (B43304) headgroup. Its physicochemical properties are intermediate between those of PE and PC.[2] While largely considered a transient molecule, its presence can influence the local membrane environment.
-
Phosphatidylcholine (PC): With its larger, cylindrical headgroup, PC is a primary bilayer-forming phospholipid, contributing to the structural integrity and fluidity of the cell membrane.[[“]]
The PE to PC Conversion Pathway: A Nexus of Signaling
The enzymatic conversion of PE to PC is a fundamental process in lipid metabolism and signaling, primarily occurring in the liver. This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from S-adenosyl-L-methionine (SAM) to the ethanolamine headgroup of PE.[4] MMPE is the product of the first methylation step, which is considered the rate-limiting step in this pathway.
References
- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of methylated phosphatidylethanolamine derivatives on the ionization properties of signaling phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Gene expression profiling in phosphatidylethanolamine N-methyltransferase knockout mice. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Quantification of 18:1 Monomethyl PE: LC-MS/MS vs. ELISA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific lipid species is paramount in various fields of research and development, from biomarker discovery to drug delivery systems. 18:1 Monomethyl Phosphatidylethanolamine (B1630911) (18:1 MMPE) is a phospholipid intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE)[1]. Its precise measurement can provide valuable insights into cellular metabolism and signaling pathways. This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of 18:1 Monomethyl PE: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA).
Method Comparison at a Glance
A direct comparison of quantitative performance metrics for LC-MS/MS and a hypothetical ELISA for this compound is summarized below. The ELISA data is extrapolated from commercially available kits for similar phospholipid species and comparative studies of lipid analysis[2][3].
| Parameter | LC-MS/MS with Mass-Tag Strategy | Hypothetical ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Immuno-enzymatic detection based on antibody-antigen recognition. |
| Limit of Detection (LOD) | High femtomole to low picomole range (e.g., 0.5 fmol/µl)[1][4]. | Picomole to nanomole range. |
| Limit of Quantification (LOQ) | Low picomole range. | Nanomole range. |
| Linearity (Dynamic Range) | Broad, typically >2500-fold. | Narrow, typically 2-3 orders of magnitude. |
| Specificity | Very High (distinguishes isomers). | Moderate to High (potential for cross-reactivity). |
| Throughput | Moderate to High (with automation). | High. |
| Cost per Sample | High. | Low to Moderate. |
| Sample Volume | Low (µL range). | Low to Moderate (µL to mL range). |
| Multiplexing Capability | High (simultaneous analysis of multiple lipids). | Low (typically single analyte per well). |
Experimental Protocols
Detailed methodologies for both a validated LC-MS/MS approach and a projected ELISA protocol are provided to allow for a thorough understanding and replication of these techniques.
I. Quantification by LC-MS/MS using a "Mass-Tag" Strategy
This method, adapted from established protocols for methylated phosphatidylethanolamines, offers high sensitivity and specificity. It involves the chemical derivatization of this compound to a phosphatidylcholine (PC) analog with a specific mass shift, enabling precise quantification.
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Biological samples (e.g., cell pellets, tissue homogenates) are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted using a biphasic solvent system, such as the Folch or Bligh-Dyer method. A common approach involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation induced by the addition of water or a saline solution. The lower organic phase containing the lipids is collected.
-
Internal Standard Spiking: A known amount of a suitable internal standard (e.g., a commercially available odd-chain or deuterated MMPE or PC standard) is added to the sample prior to extraction to correct for sample loss and ionization variability.
2. Derivatization ("Mass-Tagging"):
-
The dried lipid extract is reconstituted in a reaction solvent.
-
Deuterated methyl iodide (CD₃I) is added to the sample to methylate the primary amine of PE and the secondary amine of MMPE. This compound will be converted to a PC molecule with a specific mass increase due to the addition of deuterated methyl groups. This allows for its distinction from endogenous PC.
3. LC-MS/MS Analysis:
-
Chromatography: The derivatized lipid extract is injected into a liquid chromatography system, typically employing a C18 or C30 reversed-phase column for separation of lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing modifiers like ammonium (B1175870) formate (B1220265) or formic acid is used.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion corresponding to the derivatized this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
II. Hypothetical Quantification by Competitive ELISA
While a specific commercial ELISA kit for this compound was not identified, a competitive ELISA is a plausible format based on available technologies for other lipids. This hypothetical protocol outlines the key steps.
1. Plate Coating:
-
Microtiter plate wells are coated with a known amount of this compound antigen. The plate is then washed and blocked to prevent non-specific binding.
2. Sample and Antibody Incubation:
-
Standards (of known this compound concentration) and unknown samples are added to the wells.
-
A specific primary antibody that recognizes this compound is then added to each well. The antibody will bind to the this compound in the sample and any unbound antibody will bind to the antigen coated on the plate. This is the competitive step.
3. Secondary Antibody and Detection:
-
After washing away unbound primary antibody, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is bound to the plate.
-
The plate is washed again, and a substrate for the enzyme is added. The enzyme converts the substrate into a detectable signal (e.g., colorimetric, fluorometric, or chemiluminescent).
4. Data Analysis:
-
The intensity of the signal is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and the hypothetical ELISA methods.
Concluding Remarks
References
- 1. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic-mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 18:1 Monomethyl PE Standards in Lipidomics
For researchers, scientists, and drug development professionals engaged in the nuanced field of lipidomics, the precision of quantitative analysis is paramount. The selection of appropriate internal standards is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 18:1 Monomethyl Phosphatidylethanolamine (B1630911) (18:1 MMPE) standards and their alternatives, supported by experimental data and detailed protocols to inform your lipidomics workflow.
Introduction to 18:1 Monomethyl PE and its Alternatives
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (this compound) is a phospholipid that plays a role as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE).[1] This conversion is primarily mediated by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[2][3] In lipidomics, this compound serves as a crucial standard for the identification and quantification of monomethylated PE species in various biological samples.
The primary alternatives to this compound standards include other methylated PE species, such as 18:1 Dimethyl PE (DMPE), as well as isotopically labeled and odd-chain lipid standards. The choice of standard depends on the specific requirements of the experiment, including the analytical platform, the biological matrix, and the research question.
Commercial Availability
This compound and its alternatives are available from several reputable suppliers. The following table summarizes some of the key commercial sources.
| Product | Supplier | Catalog Number | Form | Purity |
| This compound | Avanti Polar Lipids | 850850P | Powder | >99% |
| 850850C | Chloroform | >99% | ||
| Sigma-Aldrich | 850850P-25MG | Powder | >99% (TLC) | |
| 18:1 Dimethyl PE | Avanti Polar Lipids | 850852P | Powder | >99% |
| 850852C | Chloroform | >99% | ||
| Sigma-Aldrich | 850852P-25MG | Powder | >99% (TLC) | |
| [2H8]-15:0-18:1-PE | Shimadzu | C9879 | - | >98% |
Performance Comparison of Lipid Standards
The selection of an internal standard is a critical step in quantitative lipidomics. The ideal standard should behave similarly to the analyte of interest during extraction and ionization but be distinguishable by the mass spectrometer. This section compares this compound with its common alternatives based on key performance metrics.
Mass Spectrometric Properties
The choice of analytical technique, particularly the ionization mode and fragmentation method, influences the detection and quantification of methylated PE species. A "mass-tag" strategy, where PE, MMPE, and DMPE are methylated with deuterated methyl iodide (CD3I), allows for their detection as PC molecules with specific mass offsets, facilitating simultaneous analysis.[4][5]
| Lipid Species | Precursor Ion (m/z) | Characteristic Fragment Ion/Neutral Loss (m/z) |
| This compound | 758.5694 [M+H]+ | Neutral Loss: 155.0347 |
| 18:1 Dimethyl PE | 772.5851 [M+H]+ | Neutral Loss: 169.0503, Fragment Ion: 170.0576 |
| 18:1 PE | 744.5538 [M+H]+ | Neutral Loss: 141.019 |
| 18:1 PC | 806.5694 [M+H]+ | Fragment Ion: 184.0733 |
Data sourced from a study on lipid profiling by multiple precursor and neutral loss scanning.[6]
Limits of Quantification (LOQ)
The limit of quantification is a critical parameter for assessing the suitability of a standard for detecting low-abundance lipid species.
| Lipid Standard | Limit of Quantification (nM) |
| MMPE 18:1/18:1 | 15 |
| DMPE 18:1/18:1 | 5 |
| PE 18:0/18:2 | 15 |
| PS 18:0/18:2 | 15 |
Data from a study on data-dependent acquisition-driven lipid profiling.[6] Note that lower LOQ indicates higher sensitivity.
Stability
Signaling Pathway: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
The PEMT pathway is the primary route for the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE) in the liver. This compound is a key intermediate in this three-step methylation process. This pathway is crucial for maintaining the PC/PE ratio in cellular membranes, which is vital for membrane integrity and function.[10] Dysregulation of the PEMT pathway has been implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD).[2][3]
Experimental Protocols
Accurate quantification of this compound and related lipids requires robust and validated experimental protocols. This section outlines a general workflow and a specific method for the analysis of methylated PE species.
General Lipidomics Workflow
A typical lipidomics workflow involves several key stages, from sample preparation to data analysis. The use of internal standards at the earliest stage is crucial for correcting variability.
Protocol for Quantitative Analysis of Methylated PE Species using a "Mass-Tag" Strategy
This protocol is adapted from a method for the simultaneous identification and quantification of PE, MMPE, and DMPE.[5]
1. Lipid Extraction:
-
Homogenize tissue samples or use plasma/serum directly.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain PC standard).
-
Perform lipid extraction using a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) method.[11]
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization (Mass-Tagging):
-
Resuspend the dried lipid extract in a suitable solvent mixture (e.g., chloroform/methanol).
-
Add deuterated methyl iodide (CD3I) to methylate the primary and secondary amine groups of PE and MMPE, and the tertiary amine of DMPE.
-
Incubate the reaction mixture to ensure complete methylation. This converts PE, MMPE, and DMPE into their corresponding deuterated PC analogs.
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in an appropriate solvent for LC-MS analysis.
-
Use a suitable liquid chromatography setup, such as a C18 reversed-phase column, to separate the lipid species.
-
Employ a mass spectrometer capable of precursor ion scanning or multiple reaction monitoring (MRM).
-
For quantification, monitor the precursor ions of the deuterated PC species corresponding to the original PE, MMPE, and DMPE, as well as the non-deuterated PC and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the concentration of each methylated PE species by comparing its peak area to that of the internal standard, correcting for the response factor if necessary.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative lipidomics. This compound is a valuable standard for the analysis of monomethylated phosphatidylethanolamines, key intermediates in the PEMT pathway. When choosing a standard, researchers must consider its commercial availability, purity, and performance characteristics within their specific analytical workflow. While this compound is a suitable choice for many applications, alternatives such as 18:1 Dimethyl PE or isotopically labeled standards may offer advantages in terms of sensitivity or the ability to multiplex analyses. By carefully considering the information presented in this guide, researchers can make informed decisions to enhance the quality and impact of their lipidomics research.
References
- 1. Long-term storage of lyophilized liposomal formulations. | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. tgen.org [tgen.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative profiling of PE, MMPE, DMPE, and PC lipid species by multiple precursor ion scanning: a tool for monitoring PE metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of 18:1 MMPE and 16:0 MMPE on Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of two closely related lysophospholipids, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanol-N-methyl (18:1 MMPE) and 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanol-N-methyl (16:0 MMPE), on the biophysical properties of lipid bilayers. While direct comparative experimental data for these specific N-methylated lysophosphatidylethanolamine (MMPE) species is limited in publicly available literature, this guide extrapolates their expected differential effects based on well-established principles of lipid biophysics concerning acyl chain saturation.
The primary distinction between 18:1 MMPE and 16:0 MMPE lies in their acyl chain composition. 18:1 MMPE possesses an 18-carbon monounsaturated oleoyl (B10858665) chain, which introduces a kink in its structure. In contrast, 16:0 MMPE has a 16-carbon saturated palmitoyl (B13399708) chain, resulting in a linear, flexible structure. This fundamental structural difference is anticipated to manifest in distinct effects on membrane architecture and dynamics.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative differences in the effects of 18:1 MMPE and 16:0 MMPE on key bilayer properties. These values are predictive and based on general principles observed for unsaturated versus saturated lysophospholipids.
Table 1: Predicted Effects on Bilayer Physical Properties
| Property | 18:1 MMPE (Unsaturated) | 16:0 MMPE (Saturated) | Rationale |
| Membrane Fluidity | Increase | Decrease | The kink in the 18:1 acyl chain disrupts ordered lipid packing, increasing lateral diffusion and overall fluidity.[1] The linear 16:0 chain allows for tighter packing, leading to a more ordered and less fluid state. |
| Phase Transition Temp (Tm) | Decrease | Increase | The disordered packing induced by the unsaturated chain of 18:1 MMPE lowers the energy required to transition from the gel to the liquid-crystalline phase.[1][2] The more ordered packing of 16:0 MMPE increases the transition temperature.[3][4] |
| Bilayer Thickness | Decrease | Increase | The kinked 18:1 chain leads to a less extended conformation, reducing the overall thickness of the bilayer. The straight 16:0 chain contributes to a more extended and ordered state, thereby increasing bilayer thickness. |
| Molecular Packing | Looser | Tighter | The steric hindrance from the cis-double bond in the 18:1 chain prevents tight packing of adjacent lipid molecules. The saturated 16:0 chain allows for closer apposition and stronger van der Waals interactions between acyl chains. |
| Spontaneous Curvature | More Positive | Less Positive | As single-chain lysophospholipids, both induce positive curvature. However, the larger headgroup-to-tail cross-sectional area ratio of the kinked 18:1 MMPE is expected to induce a greater degree of positive curvature. |
Table 2: Predicted Effects on Membrane Organization and Function
| Feature | 18:1 MMPE (Unsaturated) | 16:0 MMPE (Saturated) | Rationale |
| Membrane Permeability | Increase | Decrease | Looser packing and increased fluidity associated with 18:1 MMPE are expected to increase the passive diffusion of small molecules across the bilayer. Tighter packing from 16:0 MMPE would create a more formidable barrier. |
| Membrane Fusion | Promote | Inhibit/Less Promote | The induction of positive curvature by 18:1 MMPE can facilitate the formation of fusion intermediates. The more ordered membrane state induced by 16:0 MMPE may be less conducive to the dynamic rearrangements required for fusion. |
| Lipid Raft Association | Excluded | Potentially Associate | The disordered nature of 18:1 MMPE would likely lead to its exclusion from highly ordered lipid raft domains. The saturated chain of 16:0 MMPE makes it more compatible with the tightly packed lipids characteristic of rafts. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to quantitatively assess and compare the effects of 18:1 MMPE and 16:0 MMPE on lipid bilayers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) of lipid bilayers in the presence of 18:1 MMPE or 16:0 MMPE.
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare lipid films by dissolving a host lipid (e.g., DPPC) and the desired mole percentage of either 18:1 MMPE or 16:0 MMPE in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Remove the solvent under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the host lipid to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Load the liposome suspension into the sample cell of the differential scanning calorimeter and the corresponding buffer into the reference cell.
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
Analyze the resulting thermogram to determine the Tm (the peak of the transition) and the ΔH (the area under the peak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the effects of 18:1 MMPE and 16:0 MMPE on the order and dynamics of the lipid acyl chains and the hydration of the headgroups.
Protocol:
-
Sample Preparation:
-
Prepare liposomes as described for DSC, using deuterated lipids (e.g., D-DPPC) to probe acyl chain order.
-
Hydrate the lipid film with a buffer prepared in D₂O.
-
-
NMR Spectroscopy:
-
For acyl chain order, acquire solid-state ²H NMR spectra. The quadrupolar splitting of the deuterium (B1214612) signals provides a measure of the order parameter of the C-D bonds along the acyl chain.
-
For headgroup dynamics and hydration, acquire ³¹P NMR spectra. The chemical shift anisotropy of the phosphate (B84403) signal is sensitive to the mobility and hydration of the headgroup region.
-
Magic Angle Spinning (MAS) NMR can be used to obtain high-resolution spectra and further probe molecular structure and dynamics.
-
Molecular Dynamics (MD) Simulations
Objective: To obtain an atomistic-level understanding of how 18:1 MMPE and 16:0 MMPE interact with and modify the properties of a lipid bilayer.
Protocol:
-
System Setup:
-
Construct a model lipid bilayer (e.g., POPC) using a molecular modeling software package like GROMACS or CHARMM.
-
Insert a defined concentration of 18:1 MMPE or 16:0 MMPE into the bilayer.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation:
-
Perform energy minimization to remove any steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Calculate parameters such as area per lipid, bilayer thickness, deuterium order parameters, radial distribution functions, and membrane curvature.
-
Visualize the trajectories to observe the dynamic behavior of the lysophospholipids and their impact on the surrounding lipids.
-
Visualizations
The following diagrams illustrate the key conceptual differences between the effects of 18:1 MMPE and 16:0 MMPE on a lipid bilayer.
References
- 1. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermotropic and barotropic phase transitions on diacylphosphatidylethanolamine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lipid Headgroup Methylation on Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between lipids and proteins is paramount. This guide provides an objective comparison of how the progressive methylation of the phosphatidylethanolamine (B1630911) (PE) headgroup to form phosphatidylcholine (PC) influences lipid-protein interactions, supported by experimental data and detailed protocols.
The methylation of phosphatidylethanolamine (PE) is a fundamental biochemical process that sequentially adds three methyl groups to its primary amine, creating monomethyl-PE (PME), dimethyl-PE (PDE), and finally, phosphatidylcholine (PC). This seemingly subtle modification dramatically alters the physicochemical properties of the lipid headgroup, which in turn has profound effects on membrane structure and the recruitment and function of membrane-associated proteins. These interactions are central to numerous cellular processes, including signal transduction, membrane trafficking, and enzyme activation.
Physicochemical Consequences of Headgroup Methylation
The transition from PE to PC introduces significant changes in the lipid's geometry, charge, and hydrogen bonding capacity. PE, with its smaller, unmethylated headgroup, has a conical shape that induces negative curvature in membranes, a property crucial for processes like membrane fusion and fission. In contrast, the bulkier, fully methylated headgroup of PC gives it a cylindrical shape, which favors the formation of stable, flat lipid bilayers.
Successive methylation also alters the headgroup's charge characteristics. While PE is zwitterionic, its primary amine can participate in hydrogen bonding. The quaternary ammonium (B1175870) group of PC is also zwitterionic but is larger and lacks the hydrogen-donating capacity of PE, leading to different types of electrostatic interactions with proteins.
Caption: The enzymatic pathway of PE methylation to PC.
Comparative Analysis of Protein-Lipid Interactions
The structural and chemical differences between PE and its methylated derivatives directly impact their interactions with proteins. While comprehensive quantitative data comparing a single protein's binding to the entire methylation series is not abundant in the literature, studies on specific proteins and protein domains reveal clear preferences and functional consequences.
| Protein/Domain | Lipid Preference | Quantitative/Semi-quantitative Data | Experimental Method |
| Cytosolic Phospholipase A2α (cPLA2α) C2 Domain | Phosphatidylcholine (PC) | ~5-fold greater binding affinity for POPC over POPS, POPA, POPG, and POPI.[1] | Surface Plasmon Resonance (SPR) |
| Protein Kinase C (PKC) | Phosphatidylethanolamine (PE) | In the presence of phosphatidylserine (B164497) (PS), membranes with PE require ~10-fold lower Ca2+ concentrations for membrane association compared to membranes with PC.[2] | Membrane-Protein Association Assay |
| Protein Z | PE and Phosphatidylserine (PS) | Binds to PE and PS with equal affinity (Kd ~48 µM). Weaker affinity for PC.[3] | Intrinsic Tryptophan Fluorescence |
| Factor VIII | PE (in the presence of PS) | PE induces high-affinity binding sites for Factor VIII on membranes containing PS.[4] | Not specified |
It is evident that headgroup methylation can either enhance or diminish protein binding, depending on the specific protein's binding pocket and the nature of the interaction. For instance, the C2 domain of cPLA2α demonstrates a clear preference for the bulkier, fully methylated headgroup of PC.[1] Conversely, Protein Kinase C and several other cytoplasmic proteins show a strong preference for PE-containing membranes, suggesting that the smaller, hydrogen-bonding headgroup of PE is crucial for their membrane association in a physiological context.[2]
Caption: Differential protein binding preferences for PE and PC.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.[1][5]
Experimental Workflow:
-
Liposome Preparation:
-
Prepare liposomes with the desired lipid composition (e.g., 100% PE, 100% PC, or mixtures).
-
Lipids are dissolved in chloroform, dried under nitrogen, and hydrated in buffer.
-
Vesicles are formed by sonication or extrusion.
-
-
Chip Preparation:
-
An L1 sensor chip is typically used for lipid-based assays.
-
The chip surface is cleaned and conditioned according to the manufacturer's protocol.
-
Liposomes are injected over the chip surface to form a lipid bilayer.
-
-
Protein Injection:
-
The protein of interest is injected at various concentrations over the immobilized lipid surface.
-
Association and dissociation are monitored in real-time by measuring changes in the refractive index.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: Workflow for SPR analysis of lipid-protein interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7]
Experimental Workflow:
-
Sample Preparation:
-
The protein is placed in the sample cell.
-
The lipid vesicles (or soluble headgroups) are loaded into the injection syringe.
-
Both protein and lipid solutions must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Small aliquots of the lipid solution are injected into the protein solution.
-
The heat released or absorbed upon binding is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of lipid to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Liposome Co-sedimentation Assay
This is a qualitative or semi-quantitative method to assess protein binding to liposomes.[8][9]
Experimental Workflow:
-
Liposome and Protein Preparation:
-
Prepare liposomes of varying lipid compositions.
-
Purify the protein of interest.
-
-
Incubation:
-
Incubate the protein with the liposomes to allow for binding.
-
-
Centrifugation:
-
The mixture is centrifuged at high speed to pellet the liposomes and any bound protein.
-
-
Analysis:
-
The supernatant (unbound protein) and the pellet (liposome-bound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting.
-
The amount of protein in the pellet fraction indicates the extent of binding to the liposomes.
-
Conclusion
The methylation of the phosphatidylethanolamine headgroup is a critical determinant of lipid-protein interactions. While phosphatidylcholine is often considered the primary structural lipid in eukaryotic membranes, the presence and recognition of phosphatidylethanolamine and its methylated intermediates are vital for the proper localization and function of a diverse array of proteins. The choice between a PE or PC headgroup can dictate the strength and nature of a protein's membrane association, thereby regulating its activity. Further quantitative studies directly comparing protein binding across the full PE-to-PC methylation series will be invaluable in dissecting the intricacies of these fundamental cellular interactions and will undoubtedly aid in the development of targeted therapeutics that modulate these processes.
References
- 1. Structural basis of phosphatidylcholine recognition by the C2–domain of cytosolic phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of phosphatidylethanolamine for association of protein kinase C and other cytoplasmic proteins with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The thermodynamic control of protein binding to lipid bilayers for protein chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleckstrin homology domain - Wikipedia [en.wikipedia.org]
- 8. Structural basis of phosphatidylcholine recognition by the C2-domain of cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classification of the human phox homology (PX) domains based on their phosphoinositide binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 18:1 Monomethyl-PE in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of 18:1 Monomethylphosphatidylethanolamine (18:1 Monomethyl-PE or 18:1 MMPE) in the regulation of apoptosis. As an intermediate in the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), the precise signaling role of 18:1 MMPE in programmed cell death is an area of active investigation. This document contrasts the current understanding of the PE methylation pathway's influence on apoptosis with well-established apoptotic regulators, such as phosphatidylserine (B164497) (PS) and the emerging anti-apoptotic lipid, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol) (PI(18:1/18:1)). Experimental data is presented to support these comparisons, and detailed protocols for key apoptosis assays are provided.
Comparative Analysis of Pro- and Anti-Apoptotic Lipids
The regulation of apoptosis is intricately linked to the composition and spatial organization of lipids within cellular membranes. While phosphatidylserine (PS) is a well-documented pro-apoptotic signal upon its externalization, other lipids, and their metabolic pathways are now understood to play crucial roles. Here, we compare the evidence for the role of the PE methylation pathway, in which 18:1 MMPE is an intermediate, with the established pro-apoptotic lipid PS and the anti-apoptotic lipid PI(18:1/18:1).
| Lipid Species/Pathway | Proposed Role in Apoptosis | Supporting Experimental Evidence | Reference Cell/Animal Model |
| PE Methylation Pathway (involving 18:1 MMPE) | Anti-apoptotic (Inferred) | Knockout of Phosphatidylethanolamine N-methyltransferase (PEMT), the enzyme responsible for converting PE to PC via MMPE, leads to a significant increase in apoptotic cells.[1] | Pemt−/− mice |
| Supplementation with N-monomethyl-ethanolamine, a precursor for MMPE, rescues cells from oxidative stress-induced apoptosis by preventing the externalization of pro-apoptotic ethanolamine (B43304) phosphoglycerides.[2] | OLN 93 (oligodendroglia-like cell line) | ||
| Phosphatidylserine (PS) | Pro-apoptotic | Externalization to the outer plasma membrane serves as a primary "eat-me" signal for phagocytic clearance of apoptotic cells.[3][4][5] | Widely observed across numerous cell lines and in vivo models. |
| PI(18:1/18:1) | Anti-apoptotic | Inhibits p38 MAPK activation, counteracts the unfolded protein response (UPR), and reduces apoptosis. Depletion of PI(18:1/18:1) enhances stress signaling and apoptosis.[6][7][8] | Human and mouse cell lines |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of the PE methylation pathway and the anti-apoptotic lipid PI(18:1/18:1) on markers of apoptosis.
Table 1: Effect of PEMT Knockout on Apoptosis in Mouse Liver
| Genotype | Apoptotic Cells (TUNEL-positive cells/mm²) | Cleaved Caspase-3 (relative protein expression) | Cleaved Caspase-7 (relative protein expression) |
| Pemt+/+ (Wild-type) | ~5 | 1.0 | 1.0 |
| Pemt−/− (Knockout) | ~25 | Increased | Increased |
| Data adapted from a study on mice fed a high-fat, high-sucrose diet.[1] |
Table 2: Anti-Apoptotic Effect of PI(18:1/18:1) on Stress-Induced Apoptosis
| Treatment Condition | p38 MAPK Phosphorylation (relative intensity) | PARP Cleavage (relative intensity) | Late/Early Apoptotic Events (ratio) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Cytotoxic Agent (CAY10566) | Increased | Increased | Increased |
| CAY10566 + PI(18:1/18:1) | Decreased | Decreased | Decreased |
| Data inferred from representative Western blots and flow cytometry analysis.[6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10][11]
1. Sample Preparation:
-
Adherent Cells: Grow cells on coverslips in a petri dish. After inducing apoptosis, wash once with PBS.
-
Suspension Cells: Pellet cells by centrifugation and wash with PBS.
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature. This step is crucial for allowing the TdT enzyme to access the nucleus.[10]
-
Wash cells twice with PBS.
3. TdT Labeling Reaction:
-
Prepare a TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) in a reaction buffer.
-
Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[10]
-
As a positive control, treat a sample with DNase I to induce non-apoptotic DNA fragmentation.[10]
-
As a negative control, prepare a sample without the TdT enzyme.[9]
4. Detection:
-
If using a directly labeled fluorescent dUTP, proceed to imaging.
-
If using an indirectly labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Wash cells to remove unbound reagents.
5. Imaging and Analysis:
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Image using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).
Caspase-3 Cleavage Western Blot
This method detects the active, cleaved form of caspase-3, a key executioner caspase in apoptosis.[12][13][14]
1. Protein Extraction:
-
Induce apoptosis in cell cultures.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel (10-15% gel is suitable for resolving both pro- and cleaved caspase-3).[12]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (recognizing the p17/p19 fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
The presence of bands at ~17/19 kDa indicates cleaved, active caspase-3. A band at ~35 kDa corresponds to the inactive pro-caspase-3.[13]
-
Use a loading control, such as β-actin or GAPDH, to normalize protein loading.
-
Quantify band intensities using densitometry software.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on PS externalization and membrane integrity.
1. Cell Preparation:
-
Induce apoptosis in your cell population.
-
Harvest both adherent and suspension cells.
-
Wash the cells with cold PBS and then with 1X Annexin V binding buffer.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells promptly on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
The available evidence strongly suggests an anti-apoptotic role for the PEMT pathway, where 18:1 Monomethyl-PE is a key intermediate. Disruption of this pathway leads to increased apoptosis, while promoting the synthesis of methylated PE species appears to be protective. This positions 18:1 MMPE in contrast to the pro-apoptotic signaling of PS externalization. Furthermore, the anti-apoptotic lipid PI(18:1/18:1) offers a valuable comparator, acting through a distinct mechanism of inhibiting stress-activated kinase signaling.
For researchers and drug development professionals, targeting the PEMT pathway could represent a novel strategy for modulating apoptosis. Further studies employing lipidomics and the use of synthetic 18:1 MMPE are warranted to delineate its specific signaling functions and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Early ethanolamine phospholipid translocation marks stress-induced apoptotic cell death in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipids: key players in apoptosis and immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI(18:1/18:1) is a SCD1-derived lipokine that limits stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 13. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics: Unraveling the Role of Phospholipid Metabolism in Disease
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Monomethyl-phosphatidylethanolamine (MMPE) and related phospholipid levels in healthy versus diseased tissues.
Data Presentation: Phospholipid Alterations in Cancer Tissues
The following table summarizes the quantitative changes in PE and PC levels observed in cancerous tissues compared to healthy, adjacent tissues. These lipids are directly involved in the Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, where PE is sequentially methylated to form MMPE, Dimethyl-phosphatidylethanolamine (DMPE), and finally PC. Alterations in PE and PC levels can, therefore, suggest a dysregulation of this pathway and, by extension, altered MMPE metabolism.
| Disease State | Tissue Type | Lipid Class | Observation in Diseased vs. Healthy Tissue | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Lung | Phosphatidylethanolamine (PE) | Increase in several PE species | [1] |
| Phosphatidylcholine (PC) | Increase in several PC species | [1] | ||
| Breast Cancer | Breast | Phosphatidylethanolamine (PE) | Large increase in total concentration | [2][3] |
| Phosphatidylcholine (PC) | Large increase in total concentration | [2][3] |
Note: The data presented are qualitative summaries of reported quantitative findings. For specific fold-changes and statistical significance of individual lipid species, please refer to the cited literature.
Experimental Protocols
A generalized workflow for the comparative lipidomic analysis of tissues is outlined below. This protocol is a synthesis of established methods in the field.[1][4][5][6]
1. Tissue Sample Preparation:
-
Collection and Storage: Tissues (both diseased and adjacent healthy tissue) should be snap-frozen in liquid nitrogen immediately after surgical resection and stored at -80°C to minimize lipid degradation.
-
Homogenization: A small piece of frozen tissue (typically 10-50 mg) is weighed and homogenized in a cold phosphate-buffered saline (PBS) or a suitable buffer. Bead beating or mechanical homogenization can be employed to ensure complete tissue disruption.
2. Lipid Extraction:
-
Bligh and Dyer Method or Folch Method: These are the most common liquid-liquid extraction methods for lipids.
-
To the tissue homogenate, a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 or 2:1 v/v ratio) is added.
-
The mixture is vortexed or agitated vigorously to ensure thorough mixing and extraction of lipids into the organic phase.
-
Phase separation is induced by the addition of chloroform and water (or a saline solution).
-
The mixture is centrifuged to facilitate the separation of the upper aqueous phase and the lower organic phase containing the lipids.
-
-
Collection and Drying: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
3. Mass Spectrometry-Based Lipid Analysis:
-
Sample Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as a mixture of isopropanol, acetonitrile, and water, compatible with the chromatographic system.
-
Chromatography: The lipid extract is typically subjected to liquid chromatography (LC) to separate different lipid classes and species prior to mass spectrometric analysis. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar lipids like phospholipids.
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a common ionization technique for phospholipids.
-
The separated lipids are introduced into a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).
-
Targeted Analysis: For quantifying specific lipids like MMPE, PE, and PC, a targeted approach such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is highly sensitive and specific.
-
Untargeted Analysis: For a broader profiling of the lipidome, high-resolution mass spectrometry is used to acquire full scan data, followed by data processing to identify and quantify a wide range of lipids.
-
4. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify and quantify the different lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
The concentrations of individual lipid species are normalized to the initial tissue weight or total protein content.
-
Statistical analysis (e.g., t-tests, ANOVA) is performed to identify significant differences in lipid levels between the healthy and diseased tissue groups.
Signaling Pathways and Experimental Workflows
The PEMT Pathway and its Link to PI3K/Akt Signaling
The phosphatidylethanolamine N-methyltransferase (PEMT) pathway is crucial for the de novo synthesis of phosphatidylcholine (PC) in the liver and plays a role in other tissues as well. This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, with monomethyl-phosphatidylethanolamine (MMPE) and dimethyl-phosphatidylethanolamine (DMPE) as intermediates. Dysregulation of the PEMT pathway has been implicated in various cancers.[7][8] Interestingly, studies have shown that overexpression of PEMT2 can lead to the downregulation of the PI3K/Akt signaling pathway, which is a key pathway involved in cell growth, proliferation, and survival.[9]
Caption: PEMT pathway and its inhibitory effect on PI3K/Akt signaling.
Experimental Workflow for Comparative Lipidomics
The following diagram illustrates a typical workflow for a comparative lipidomics study of healthy and diseased tissues.
Caption: A typical experimental workflow for comparative tissue lipidomics.
References
- 1. Non-small cell lung cancer is characterized by dramatic changes in phospholipid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Mass spectrometry in the lipid study of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased phosphatidylethanolamine N-methyltransferase gene expression in non-small-cell lung cancer tissue predicts shorter patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased phosphatidylethanolamine N-methyltransferase gene expression in non-small-cell lung cancer tissue predicts shorter patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of PEMT2 downregulates the PI3K/Akt signaling pathway in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 18:1 Monomethyl PE: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
Proper disposal of 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) is crucial for maintaining laboratory safety and environmental compliance. This guide provides a direct, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is handled in accordance with institutional and regulatory standards.
I. Chemical and Safety Data Overview
Before handling, it is essential to be familiar with the properties and hazards associated with this compound. This information is summarized from the manufacturer's Safety Data Sheet (SDS).
| Property | Value | Reference |
| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl | [1] |
| Synonyms | This compound, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl | [1] |
| CAS Number | 96687-23-9 | [1] |
| Molecular Formula | C42H80NO8P | [1] |
| Molecular Weight | 758.06 g/mol | [1][2] |
| Physical Form | Powder | |
| Storage Temperature | -20°C | [1][3] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
II. Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A standard laboratory coat.
III. Step-by-Step Disposal Procedure
This procedure applies to unused product, residual material, and contaminated consumables (e.g., pipette tips, vials).
Step 1: Segregate Waste Separate lipid waste from other waste streams, such as aqueous or solid waste.[5] This is a critical first step in proper chemical waste management.
Step 2: Containment
-
Solid Waste: Collect the this compound powder and any contaminated solids (e.g., weighing paper, wipes) in a clearly labeled, leak-proof container.[5][6]
-
Solutions: If the lipid is in an organic solvent, collect it in a designated, sealed container for non-halogenated solvent waste.[7] Ensure the container is compatible with the solvent used. Never store organic solutions in plastic containers, as this can leach impurities.[3]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any solvents present.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area, such as a fume hood.[8]
-
Ensure the container cap is tightly sealed to prevent spills or evaporation.[7]
Step 4: Arrange for Professional Disposal
-
This material should be disposed of as a hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste container.[7][8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4] Disposal must be carried out by a licensed professional disposal service company.
IV. Experimental Workflow & Disposal Plan
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. nextsds.com [nextsds.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine Manufacturers [mubychem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling 18:1 Monomethyl PE
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized lipids like 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound based on the manufacturer's safety data sheet. Adherence to these guidelines is critical to minimize exposure and ensure safe laboratory practices.
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety glasses with side-shields | Conforming to EN166 |
| Hands | Chemical-resistant, impervious gloves | Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. |
| Body | Laboratory coat | --- |
Data compiled from the Safety Data Sheet for this compound.[1]
Procedural Guidance for Safe Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound to maintain a safe and efficient workflow.
1. Preparation and Handling:
-
Ensure all personnel are trained on the specific hazards and handling requirements for this compound.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Before handling, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE as specified in the table above.
-
When weighing or transferring the powder, take care to avoid generating dust.
2. Spill Response:
-
In the event of a spill, immediately evacuate the area if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety (EHS) department for guidance.
3. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as chemical waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
